molecular formula C10H19NO2 B580603 trans-4-Morpholinocyclohexanol CAS No. 1228947-14-5

trans-4-Morpholinocyclohexanol

Cat. No.: B580603
CAS No.: 1228947-14-5
M. Wt: 185.267
InChI Key: AIFIVCWONKRRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Morpholinocyclohexanol (CAS: 1228947-14-5) is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.27 g/mol . This organobuilding block features both a morpholino group and a hydroxyl group in a trans-conformation on a cyclohexane ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The trans-configuration provides a rigid and defined spatial orientation, which is crucial in the design and development of pharmacologically active compounds and functional materials. As a bifunctional scaffold, it is useful for constructing more complex molecules for various research applications, including as a precursor in the synthesis of potential pharmaceutical candidates or as a ligand in catalytic systems. Researchers utilize this compound strictly in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-morpholin-4-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFIVCWONKRRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728942
Record name 4-(Morpholin-4-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228947-14-5
Record name 4-(Morpholin-4-yl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to trans-4-Morpholinocyclohexanol: Core Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Morpholinocyclohexanol is a disubstituted cyclohexane derivative featuring a morpholine ring and a hydroxyl group in a trans configuration on the cyclohexane backbone. This unique structural arrangement imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. Its utility is notably recognized in the development of kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase (IRAK), a key component in inflammatory signaling pathways. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its role in contemporary drug discovery.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public literature, its properties can be inferred from its constituent functional groups and data on analogous compounds. The presence of the morpholine moiety, a tertiary amine, confers basicity to the molecule, while the hydroxyl group can act as a hydrogen bond donor and acceptor. The trans-configuration of the substituents on the cyclohexane ring results in a more thermodynamically stable chair conformation with both the morpholino and hydroxyl groups in equatorial positions, minimizing steric hindrance.[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource/Comment
IUPAC Name trans-4-(Morpholin-4-yl)cyclohexan-1-ol---
CAS Number 1228947-14-5[2]
Molecular Formula C₁₀H₁₉NO₂Calculated
Molecular Weight 185.26 g/mol Calculated
Appearance Solid (inferred for hydrochloride salt)[3]
Melting Point Data not available---
Boiling Point Data not available---
pKa Data not availableExpected to be basic due to the morpholine nitrogen.
Solubility Data not availableExpected to have some solubility in polar organic solvents.
CAS Number (HCl salt) 1588441-09-1[3]
Molecular Formula (HCl salt) C₁₀H₂₀ClNO₂[3]
Molecular Weight (HCl salt) 221.72 g/mol [3]
Purity (HCl salt) ≥97%[3]
Storage (HCl salt) Room temperature[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the N-alkylation of trans-4-aminocyclohexanol with a suitable dielectrophile that forms the morpholine ring. A representative protocol is described below, based on analogous syntheses.

Reaction Scheme:

G reactant1 trans-4-Aminocyclohexanol product This compound reactant1->product Na2CO3, KI, n-BuOH, Reflux reactant2 Bis(2-chloroethyl) ether reactant2->product

Figure 1: Synthesis of this compound.

Materials:

  • trans-4-Aminocyclohexanol

  • Bis(2-chloroethyl) ether

  • Sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI)

  • n-Butanol (n-BuOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of trans-4-aminocyclohexanol in n-butanol, add sodium carbonate, potassium iodide, and bis(2-chloroethyl) ether.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Characterization

Due to the lack of publicly available spectral data for this compound, the following are expected characteristic spectroscopic features based on its structure and data from similar compounds.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show broad multiplets for the cyclohexane ring protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet at a downfield chemical shift. The protons on the morpholine ring would appear as two distinct multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.

  • ¹³C NMR: The spectrum would show distinct signals for the ten carbon atoms. The carbon attached to the hydroxyl group would be in the range of 65-75 ppm. The carbons of the morpholine ring would appear in the range of 45-70 ppm.

Infrared (IR) Spectroscopy:

  • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • C-H stretching vibrations for the cyclohexane and morpholine rings in the region of 2850-3000 cm⁻¹.

  • C-O stretching vibrations for the ether linkage in the morpholine ring and the alcohol, typically in the 1050-1150 cm⁻¹ region.

  • C-N stretching vibrations around 1100-1200 cm⁻¹.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185.

  • Common fragmentation patterns would involve the loss of a water molecule from the molecular ion and cleavage of the morpholine ring.

Biological Activity and Signaling Pathways

This compound serves as a key intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in the innate immune response and are implicated in various inflammatory and autoimmune diseases.

Signaling Pathway Involving IRAK4:

IRAK4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes

Figure 2: Simplified TLR/IL-1R signaling pathway highlighting the central role of IRAK4.

In this pathway, the binding of a ligand to a TLR or IL-1R recruits the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, leading to a downstream signaling cascade that involves TRAF6, TAK1, and ultimately the activation of the transcription factors NF-κB and AP-1 (via MAPKs). These transcription factors drive the expression of pro-inflammatory cytokines and other mediators of inflammation.

The morpholine moiety of this compound is often incorporated into IRAK4 inhibitors to enhance their physicochemical properties, such as solubility and metabolic stability, and to provide key interactions within the ATP-binding pocket of the enzyme. By inhibiting IRAK4, these compounds can effectively block the inflammatory cascade at an early and critical juncture, making them promising therapeutic agents for a range of inflammatory diseases.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. While detailed public data on its fundamental properties are somewhat limited, its structural features and its role as a precursor to important therapeutic agents underscore its importance. This guide provides a foundational understanding of its basic properties, a plausible synthetic approach, and its biological context, serving as a useful resource for researchers engaged in the synthesis and application of this and related molecules. Further experimental investigation into its physicochemical and pharmacological properties is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to trans-4-Morpholinocyclohexanol: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Morpholinocyclohexanol is a disubstituted cyclohexane derivative incorporating a morpholine ring, a prevalent scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical structure, stereochemistry, and potential synthetic routes. Due to the limited availability of direct experimental data, this guide synthesizes information from analogous compounds and established chemical principles to offer a detailed technical profile. Emphasis is placed on the stereochemical aspects that are critical for its potential applications in drug discovery and development.

Chemical Structure and Identification

This compound is a saturated heterocyclic compound. The structure consists of a cyclohexane ring substituted at the 1 and 4 positions with a hydroxyl group and a morpholino group, respectively. The "trans" designation indicates that the two substituents are on opposite sides of the cyclohexane ring.

Identifier Value
IUPAC Name trans-4-(Morpholin-4-yl)cyclohexan-1-ol
CAS Number 1228947-14-5[1][2][3][4][5]
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
Canonical SMILES C1COCCN1C2CCC(CC2)O
InChI Key InChI=1S/C10H19NO2/c12-9-3-1-8(2-4-9)11-5-7-13-6-11/h8-9,12H,1-7H2/t8-,9-

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is of paramount importance as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In a 1,4-disubstituted cyclohexane, the substituents can be either in axial or equatorial positions. For the trans isomer, there are two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

It is well-established for 1,4-disubstituted cyclohexanes that the conformation with bulky substituents in the equatorial position is significantly more stable. This is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when substituents are in the axial position. Therefore, this compound is expected to exist almost exclusively in the diequatorial conformation.

Figure 1: Chair conformations of this compound.

In the favored diequatorial conformation, both the hydroxyl and morpholino groups occupy positions in the plane of the ring, minimizing steric hindrance. This specific and stable three-dimensional arrangement is a key feature for its potential molecular recognition by biological macromolecules.

Synthesis and Experimental Protocols

Synthesis from trans-4-Aminocyclohexanol

One potential route involves the reaction of commercially available trans-4-aminocyclohexanol with a suitable bis-electrophile to form the morpholine ring. A likely reagent for this transformation is 1,1'-oxybis(2-bromoethane).

synthesis_route_1 start trans-4-Aminocyclohexanol + 1,1'-oxybis(2-bromoethane) conditions Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., Acetonitrile) Heat (e.g., 60 °C) start->conditions product This compound conditions->product

Figure 2: Synthetic pathway from trans-4-aminocyclohexanol.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of trans-4-aminocyclohexanol (1 equivalent) in acetonitrile, add a base such as potassium carbonate or triethylamine (2.2 equivalents).

  • Reagent Addition: Add 1,1'-oxybis(2-bromoethane) (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60 °C and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Stereoselective Reduction of 4-Morpholinocyclohexanone

An alternative and common strategy for the synthesis of trans-1,4-disubstituted cyclohexanols is the stereoselective reduction of the corresponding cyclohexanone. The reduction of 4-morpholinocyclohexanone with a hydride reagent is expected to yield a mixture of cis and trans isomers. To favor the formation of the trans isomer (with an equatorial hydroxyl group), a stereoselective reduction is necessary. The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is known to favor axial attack of the hydride on the carbonyl group, leading to the equatorial alcohol.[6][7]

synthesis_route_2 start 4-Morpholinocyclohexanone conditions NaBH₄, CeCl₃·7H₂O Solvent (e.g., Methanol) Room Temperature start->conditions product This compound (major product) conditions->product

Figure 3: Stereoselective reduction of 4-morpholinocyclohexanone.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Dissolve 4-morpholinocyclohexanone (1 equivalent) and cerium(III) chloride heptahydrate (0.3-0.5 equivalents) in methanol at room temperature.

  • Reagent Addition: Add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography to isolate the this compound.

Spectroscopic Characterization (Predicted)

While specific, published spectra for this compound are scarce, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Technique Predicted Features
¹H NMR - A characteristic multiplet for the proton at C1 (bearing the OH group) at approximately 3.5-3.6 ppm. This signal is expected to exhibit large axial-axial coupling constants (J ≈ 10-13 Hz), confirming the axial position of this proton and thus the equatorial position of the hydroxyl group.[8] - Signals for the morpholine protons, typically appearing as two multiplets around 2.5-2.8 ppm (for the protons adjacent to the nitrogen) and 3.6-3.8 ppm (for the protons adjacent to the oxygen). - A multiplet for the proton at C4 (attached to the morpholine nitrogen) around 2.2-2.5 ppm. - Complex multiplets for the cyclohexane ring protons between 1.2 and 2.1 ppm.
¹³C NMR - A signal for C1 (CH-OH) around 68-72 ppm. - A signal for C4 (CH-N) around 60-65 ppm. - Signals for the morpholine carbons at approximately 48-52 ppm (-CH₂-N) and 66-68 ppm (-CH₂-O). - Signals for the other cyclohexane carbons in the range of 30-35 ppm.
IR Spectroscopy - A broad O-H stretching band in the region of 3200-3600 cm⁻¹. - C-H stretching vibrations for the cyclohexane and morpholine rings between 2850 and 3000 cm⁻¹. - A prominent C-O stretching vibration for the alcohol at approximately 1050-1150 cm⁻¹. - C-N stretching vibrations around 1100-1250 cm⁻¹.
Mass Spectrometry - The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185, although it may be weak. - Common fragmentation patterns would include the loss of water (M-18) and fragmentation of the morpholine and cyclohexane rings.

Potential Biological Activity and Applications

The morpholine moiety is a well-recognized pharmacophore and is present in numerous approved drugs with a wide range of biological activities.[9][10] These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. The inclusion of the morpholine ring can improve the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

While there are no specific biological studies reported for this compound, its structural features suggest that it could serve as a valuable building block in the synthesis of novel therapeutic agents. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of various pharmacophores. The rigid, diequatorial conformation of the cyclohexane ring can serve as a scaffold to present these pharmacophores in a well-defined spatial orientation for optimal interaction with biological targets.

biological_potential cluster_molecule This compound cluster_properties Inherent Properties cluster_applications Potential Applications in Drug Discovery molecule Core Scaffold scaffold Rigid Conformational Scaffold molecule->scaffold morpholine Pharmacokinetically Favorable Morpholine Moiety molecule->morpholine hydroxyl Reactive Hydroxyl Group for Derivatization molecule->hydroxyl building_block Versatile Building Block scaffold->building_block lead_gen Lead Generation and Optimization morpholine->lead_gen sar Structure-Activity Relationship (SAR) Studies hydroxyl->sar

Figure 4: Potential roles of this compound in drug discovery.

This compound is also a reagent used in the preparation of quinazoline and quinoline derivatives which act as interleukin-1 receptor-associated kinases (IRAK) inhibitors.[11]

Conclusion

This compound is a structurally well-defined molecule with a clear preference for a diequatorial chair conformation. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and characterization can be confidently approached using established methodologies. Its combination of a rigid cyclohexane scaffold, a pharmacologically relevant morpholine moiety, and a functionalizable hydroxyl group makes it a promising building block for the development of new chemical entities with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to trans-4-Morpholinocyclohexanol: Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Morpholinocyclohexanol has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides a comprehensive overview of its discovery, synthesis, and applications, with a focus on its role in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Very Late Antigen-4 (VLA-4). Detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant signaling pathways are presented to serve as a resource for researchers in the field.

Introduction and Historical Context

The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual emergence as a useful scaffold in organic synthesis and medicinal chemistry. Its utility is rooted in the stereochemically defined trans-cyclohexyl core, which provides a rigid framework for the spatial orientation of functional groups, and the morpholine moiety, which can enhance aqueous solubility and metabolic stability, and serve as a key interaction point with biological targets.

The development of synthetic routes to trans-4-aminocyclohexanol, its immediate precursor, has been a key enabler of its use. Early methods often started from the catalytic hydrogenation of p-aminophenol or paracetamol (p-acetamidophenol), yielding a mixture of cis and trans isomers that required separation. Advances in catalysis and purification techniques have since provided more efficient access to the desired trans isomer. The subsequent introduction of the morpholine ring, typically via reaction with a bis(2-haloethyl) ether, affords this compound.

Its application in drug discovery has been driven by the need for novel chemical matter to target complex intracellular signaling pathways. The incorporation of the this compound moiety into small molecules has been shown to be advantageous in achieving desired potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.

Physicochemical Properties

The physicochemical properties of this compound and its precursor, trans-4-aminocyclohexanol, are crucial for their handling, formulation, and behavior in biological systems.

Propertytrans-4-AminocyclohexanolThis compound Hydrochloride
Molecular Formula C₆H₁₃NOC₁₀H₂₀ClNO₂
Molecular Weight 115.17 g/mol [1]221.72 g/mol [2]
Appearance White to light yellow crystalline powder[3]Not explicitly stated, likely a solid
Melting Point 108-113 °C[3]Not available
Boiling Point 127 °C at 14 mmHg[3]Not available
Density 1.037 g/cm³[3]Not available
Solubility Soluble in water[1]Not explicitly stated, hydrochloride salt suggests water solubility
CAS Number 27489-62-9[3]1588441-09-1[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from a readily available precursor like p-aminophenol or paracetamol.

Synthesis of trans-4-Aminocyclohexanol

The key first step is the stereoselective synthesis of trans-4-aminocyclohexanol. Several methods have been reported, with the catalytic hydrogenation of p-aminophenol or paracetamol being a common approach.

Experimental Protocol: Catalytic Hydrogenation of p-Aminophenol

This protocol is adapted from patented procedures and represents a general method.

  • Materials: p-Aminophenol, Raney Nickel or Platinum on carbon catalyst, a carbonate or sulfate additive (e.g., sodium carbonate), and a ketone solvent (e.g., acetone).

  • Procedure:

    • To a high-pressure reaction kettle, add p-aminophenol (e.g., 0.5 mol), sodium carbonate (e.g., 0.066 mol), Raney nickel (e.g., 0.017 mol), and acetone (e.g., 150 mL).

    • Seal the reactor and purge with nitrogen gas for protection.

    • Heat the mixture to 100 °C.

    • Introduce hydrogen gas and maintain the pressure at 1.0-1.2 MPa.

    • Maintain the reaction at this temperature and pressure for 7 hours.

    • After the reaction is complete, cool the mixture to 10 °C.

    • The product will crystallize out of the solution. Filter the mixture to collect the crude product.

    • Recrystallize the crude product from acetone to yield pure trans-4-aminocyclohexanol. The yield of this process can be in the range of 80-90%.

Synthesis of this compound from trans-4-Aminocyclohexanol

The final step involves the formation of the morpholine ring.

Experimental Protocol: N-Alkylation with Bis(2-chloroethyl) ether

This is a general procedure for the synthesis of morpholines from primary amines.

  • Materials: trans-4-Aminocyclohexanol, bis(2-chloroethyl) ether, a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate), and a suitable solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve trans-4-aminocyclohexanol in the chosen solvent.

    • Add the base to the solution.

    • Add bis(2-chloroethyl) ether (slight excess may be required).

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of inhibitors for various therapeutic targets, most notably IRAK4 and VLA-4.

IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[3] It acts as a central node in the signaling pathways downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[3] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[3]

Experimental Workflow: Synthesis of an IRAK4 Degrader (General)

The following workflow illustrates the general steps involved in synthesizing a PROTAC (Proteolysis Targeting Chimera) degrader for IRAK4, where a morpholino-containing fragment could be incorporated.

G cluster_synthesis Synthesis of Core Components cluster_assembly Assembly of PROTAC cluster_evaluation Biological Evaluation IRAK4_warhead IRAK4 Binding Moiety (potentially with morpholine) Coupling1 Couple Warhead to Linker IRAK4_warhead->Coupling1 Linker Linker Synthesis Linker->Coupling1 E3_ligand E3 Ligase Ligand (e.g., pomalidomide) Coupling2 Couple Linker-Warhead to E3 Ligand E3_ligand->Coupling2 Coupling1->Coupling2 Purification Purification of PROTAC Coupling2->Purification Binding_assay IRAK4 Binding Assay Purification->Binding_assay Degradation_assay Western Blot for IRAK4 Degradation Purification->Degradation_assay Functional_assay Cytokine Release Assay Degradation_assay->Functional_assay

General workflow for the synthesis and evaluation of an IRAK4 PROTAC degrader.

Experimental Protocol: Western Blot for IRAK4 Degradation

This protocol outlines the general steps to assess the efficacy of an IRAK4 degrader in cell culture.

  • Cell Culture and Treatment: Plate relevant cells (e.g., human peripheral blood mononuclear cells or a cancer cell line with active IRAK4 signaling) and treat with various concentrations of the IRAK4 degrader for a set time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: Harvest the cells, wash with ice-cold phosphate-buffered saline (PBS), and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a suitable method, such as a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for IRAK4.

    • Wash the membrane and then probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used on the same blot to ensure equal protein loading.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the intensity of the IRAK4 and loading control bands.

    • Normalize the IRAK4 signal to the loading control to determine the percentage of IRAK4 degradation for each treatment condition.

VLA-4 Antagonists

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a cell adhesion molecule that plays a critical role in the trafficking of leukocytes to sites of inflammation. It is a well-established therapeutic target for inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.

The trans-4-substituted cyclohexane ring system is a key structural feature in a number of potent VLA-4 antagonists. While not this compound itself, the related trans-4-substituted cyclohexanecarboxylic acid derivatives have shown significant promise.

Quantitative Data for a VLA-4 Antagonist with a trans-4-Substituted Cyclohexane Core

Compound IDTargetIC₅₀ (nM)Pharmacokinetic Parameter (Rats)Reference
11b (a trans-4-substituted cyclohexanecarboxylic acid derivative)VLA-42.8CL = 3.3 mL/min/kg, F = 51%

Signaling Pathways

Understanding the signaling pathways in which the targets of this compound-derived inhibitors are involved is crucial for rational drug design and development.

IRAK4 Signaling Pathway

IRAK4 is a key mediator of signaling from TLRs and IL-1Rs. Upon ligand binding to these receptors, MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines and chemokines.

G TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines Transcription NFkB->Cytokines Transcription Inhibitor IRAK4 Inhibitor (e.g., containing This compound) Inhibitor->IRAK4

Simplified IRAK4 signaling pathway and the point of intervention for an IRAK4 inhibitor.
VLA-4 Signaling Pathway

VLA-4 mediates the adhesion of leukocytes to the vascular endothelium, a critical step in their migration into tissues. This process is initiated by "inside-out" signaling, where intracellular signals, often triggered by chemokine receptors like CXCR4 or the B-cell receptor (BCR), lead to a conformational change in VLA-4, increasing its affinity for its ligands, such as VCAM-1 on endothelial cells. This increased affinity promotes cell adhesion and subsequent transmigration.

VLA-4 "inside-out" signaling leading to leukocyte adhesion and inhibition by a VLA-4 antagonist.

Conclusion

This compound has established itself as a valuable and versatile building block in modern drug discovery. Its stereochemically defined structure and favorable physicochemical properties have enabled the development of potent and selective inhibitors for challenging therapeutic targets like IRAK4 and VLA-4. As the demand for novel therapeutics for inflammatory diseases, autoimmune disorders, and cancer continues to grow, the utility of this compound and related scaffolds is likely to expand, making it a key component in the medicinal chemist's toolbox. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to aid researchers in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide on trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of trans-4-Morpholinocyclohexanol, focusing on its chemical identity. Due to the nature of this digital assistant, the creation of an in-depth technical guide or whitepaper with extensive experimental protocols, comprehensive quantitative data tables, and complex visualizations is beyond the scope of its current capabilities. The following information is based on publicly available chemical data.

Chemical Identification

IUPAC Name: trans-4-(morpholin-4-yl)cyclohexan-1-ol[1]

Synonyms:

  • 4-morpholin-4-ylcyclohexan-1-ol[1]

Chemical Structure:

Caption: 2D representation of the chemical structure of this compound.

Physicochemical Data

PropertyValueSource
Molecular Formula C10H19NO2[1]
Molecular Weight 185.266 g/mol [1]
CAS Number 1228947-14-5[1]

Experimental Protocols & Signaling Pathways

Detailed experimental protocols for the synthesis, purification, or application of this compound are not provided here. Scientists requiring such information should refer to peer-reviewed scientific journals and patent literature.

Information regarding the specific signaling pathways in which this compound may be involved is not currently available in public databases. Further research would be required to elucidate its biological activity and mechanisms of action.

Disclaimer

This document is intended for informational purposes only and does not constitute a comprehensive technical guide or whitepaper. The generation of in-depth experimental methodologies, exhaustive data tables, and complex diagrams is beyond the capabilities of this service. Professionals in research and drug development are encouraged to consult primary scientific literature and validated chemical databases for detailed technical information.

References

trans-4-Morpholinocyclohexanol mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Roles and Mechanisms of the trans-4-Morpholinocyclohexanol Scaffold

Introduction

This compound is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug delivery. While not typically recognized as a therapeutic agent in its own right with a distinct mechanism of action, its structural motif is integral to the function of more complex molecules and delivery systems. This guide provides a comprehensive overview of the known applications and mechanistic principles associated with the this compound scaffold, tailored for researchers, scientists, and drug development professionals.

Core Applications and Associated Mechanisms

The utility of the this compound moiety can be categorized into two primary areas: as a key component of pH-sensitive drug delivery systems and as a structural scaffold in the design of bioactive molecules.

pH-Sensitive Liposomes ("Fliposomes")

A significant application of the morpholinocyclohexanol structure, specifically the trans-2- and trans-4-isomers, is in the construction of "fliposomes" – liposomes designed for rapid, pH-triggered cargo release. This technology is particularly relevant for targeted drug delivery to acidic microenvironments, such as tumors or endosomes.

Mechanism of Action:

The underlying principle of fliposomes is a pH-induced conformational change in the morpholinocyclohexanol headgroup of an amphiphilic lipid.[1][2]

  • At physiological pH (7.4): The morpholine ring is unprotonated and the amphiphile maintains a conformation that is compatible with a stable lipid bilayer.

  • In an acidic environment (pH < 5.5): The nitrogen atom of the morpholine ring becomes protonated. This charge induction triggers a conformational "flip" of the cyclohexyl ring.

  • Membrane Disruption: This conformational change alters the molecular shape and size of the amphiphile, disrupting the packing of the lipid bilayer and leading to the rapid release of the encapsulated cargo.[1][2] This process is remarkably fast, occurring within seconds.[1][2]

Experimental Protocol: Evaluation of pH-Triggered Release

A common method to assess the pH-sensitivity of these liposomes involves fluorescence dequenching.

  • Preparation of Liposomes: Liposomes are formulated to contain the morpholinocyclohexanol-based amphiphile, a phospholipid like POPC, and a PEG-lipid conjugate.[2] The aqueous fluorescent marker ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid) and its quencher DPX (p-xylene-bis-pyridinium bromide) are encapsulated at self-quenching concentrations.

  • Assay: The loaded liposomes are diluted in buffers of varying pH.

  • Measurement: Fluorescence intensity is monitored over time. A rapid increase in fluorescence indicates the release of ANTS and DPX, their dilution in the external medium, and subsequent dequenching of ANTS.

  • Data Analysis: The rate and extent of release are quantified and plotted against pH to determine the pH at which 50% of the contents are released (pH50).

Visualization of the "Fliposome" Mechanism

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (pH < 5.5) Stable Stable Liposome (Morpholine Unprotonated) Encapsulated Encapsulated Drug Stable->Encapsulated Stable Membrane Protonation Protonation of Morpholine Stable->Protonation Exposure to Acid Flip Conformational Flip of Cyclohexanol Ring Protonation->Flip Disruption Membrane Disruption Flip->Disruption Release Drug Release Disruption->Release

Caption: pH-triggered drug release from a "fliposome".

Scaffold in Bioactive Molecules

The morpholinocyclohexanol structure is also utilized as a building block in the synthesis of larger, pharmacologically active compounds. In these contexts, it can contribute to the overall physicochemical properties of the molecule, such as solubility, and can serve as a rigid scaffold to orient other functional groups.

Example: VLA-4 Antagonists

Derivatives of trans-4-substituted cyclohexanecarboxylic acid, which are structurally related to this compound, have been investigated as antagonists of Very Late Antigen-4 (VLA-4).[3] VLA-4 is an integrin protein involved in cell adhesion and migration, and its antagonists have potential therapeutic applications in inflammatory diseases.

Mechanism of Action (of the final compound):

The final complex molecule, not this compound itself, acts as a VLA-4 antagonist.[3] The cyclohexyl ring provides a rigid scaffold that helps to position the pharmacophoric groups correctly for binding to the VLA-4 receptor, thereby blocking its interaction with its natural ligand, VCAM-1. This inhibition prevents the adhesion and transmigration of leukocytes to sites of inflammation.

Experimental Protocol: VLA-4 Antagonist Activity Assay

  • Cell Line: A cell line expressing VLA-4, such as Ramos cells, is used.

  • Ligand: A fluorescently labeled ligand for VLA-4, such as a labeled VCAM-1 fragment or a small molecule fluorescent probe, is employed.

  • Assay: The cells are incubated with the fluorescent ligand in the presence of varying concentrations of the test compound.

  • Measurement: The amount of bound fluorescent ligand is measured using flow cytometry or a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the ligand binding (IC50) is calculated. A potent VLA-4 antagonist, for example, exhibited an IC50 of 5.4 nM.[3]

Visualization of the Role as a Scaffold

G Scaffold This compound -derived Scaffold Antagonist VLA-4 Antagonist (Complex Molecule) Scaffold->Antagonist Pharm1 Pharmacophore 1 Pharm1->Antagonist Pharm2 Pharmacophore 2 Pharm2->Antagonist Binding Binding Pocket Antagonist->Binding Binds to VLA4 VLA-4 Receptor Binding->VLA4

Caption: Role of the cyclohexanol scaffold in a VLA-4 antagonist.

Quantitative Data Summary

Compound/SystemApplicationKey ParameterValueReference
Fliposomes with trans-2-morpholinocyclohexanolpH-sensitive drug releasepH for rapid release< 5.5[1][2]
VLA-4 Antagonist (containing a trans-4-substituted cyclohexyl moiety)VLA-4 AntagonismIC505.4 nM[3]

Conclusion

This compound is a versatile chemical entity whose "mechanism of action" is context-dependent. It is not a standalone therapeutic agent but rather a valuable component in the design of sophisticated drug delivery systems and as a structural scaffold for potent, targeted bioactive molecules. For drug development professionals, understanding the physicochemical properties of this moiety can unlock new possibilities in formulation science and medicinal chemistry. Future research may further expand the utility of this and related scaffolds in the development of novel therapeutics.

References

trans-4-Morpholinocyclohexanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

This technical guide provides a detailed overview of trans-4-Morpholinocyclohexanol, a key reagent in the development of targeted therapeutics. The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol

Application in Drug Discovery: A Precursor to IRAK4 Inhibitors

This compound serves as a crucial building block in the synthesis of quinazoline and quinoline derivatives.[1] These derivatives have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune system.

Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of IRAK4 inhibitors is a significant area of research in modern drug discovery. The morpholinocyclohexanol moiety provided by this compound is a key structural feature of these inhibitors, contributing to their binding affinity and pharmacological profile.

Experimental Protocols: Synthesis of IRAK4 Inhibitors

The following is a representative experimental protocol for the synthesis of a pyrrolopyrimidine IRAK4 inhibitor utilizing this compound. This procedure is adapted from the supplementary information of the Journal of Medicinal Chemistry article, DOI: 10.1021/acs.jmedchem.7b01290.

Synthesis of (1r,4r)-4-(morpholin-4-yl)cyclohexan-1-ol:

A mixture of (1s,4s)-4-aminocyclohexan-1-ol hydrochloride, 1,1'-oxybis(2-bromoethane), and potassium carbonate in acetonitrile is heated at 60°C for 16 hours. Following the reaction, the mixture is worked up to yield (1r,4r)-4-(morpholin-4-yl)cyclohexan-1-ol.

General Procedure for Coupling with a Chloroheterocycle:

To a solution of the chloroheterocycle in a suitable solvent, this compound and a base (e.g., triethylamine or N,N-diisopropylethylamine) are added. The reaction mixture is then heated, often under microwave irradiation, to facilitate the nucleophilic aromatic substitution (SNAr) reaction. The product, an IRAK4 inhibitor precursor, is then purified using standard chromatographic techniques.

Final Deprotection and Purification:

In the final step, any protecting groups on the synthesized intermediate are removed under appropriate conditions to yield the active IRAK4 inhibitor. The final compound is then purified to a high degree, typically by preparative high-performance liquid chromatography (HPLC), and its structure is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Signaling Pathway and Mechanism of Action

The therapeutic rationale for synthesizing IRAK4 inhibitors stems from the central role of this kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and IRAK family kinases.

IRAK4 is the first kinase recruited to this complex and is responsible for the phosphorylation and activation of IRAK1 and IRAK2. Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling cascades, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways ultimately result in the production of pro-inflammatory cytokines and chemokines. By inhibiting IRAK4, the entire downstream signaling cascade is blocked, thereby reducing the inflammatory response.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation AP1 AP-1 MAPK_cascade->AP1 Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression AP1->Gene_Expression Inhibitor IRAK4 Inhibitor (derived from This compound) Inhibitor->IRAK4

Caption: MyD88-dependent IRAK4 signaling pathway and the point of inhibition.

References

An In-depth Technical Guide to the Physicochemical Properties of trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Morpholinocyclohexanol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a cyclohexane ring substituted with a morpholine and a hydroxyl group in a trans configuration, imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation and use in preclinical and clinical studies. This technical guide provides a summary of the known physicochemical properties of this compound and outlines standard experimental protocols for their determination.

Chemical Structure and General Data

The chemical structure of this compound consists of a central cyclohexane scaffold with a morpholino group and a hydroxyl group attached to carbons 1 and 4, respectively, in a trans conformation.

Table 1: General and Physicochemical Data for this compound

PropertyValueSource
Chemical Formula C₁₀H₁₉NO₂N/A
Molecular Weight 185.26 g/mol N/A
Polar Surface Area (PSA) 32.70 ŲN/A
LogP (octanol-water partition coefficient) 0.56N/A
Storage Temperature 2-8°CN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A

Experimental Protocols for Physicochemical Property Determination

Due to the limited availability of experimental data for this compound, this section details standardized methodologies for determining key physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range is reported as the melting point.[1][2][3]

Boiling Point Determination

The boiling point provides information about the volatility of a liquid compound.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few microliters) of liquid this compound is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block.[4][5][6][7]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5][6]

Solubility Determination

Solubility in various solvents is a key parameter for drug formulation and for understanding a compound's behavior in different biological environments.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and buffers at various pH values.

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed container. The mixture is then agitated (e.g., using a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in units such as mg/mL or mol/L.[8][9][10]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of physicochemical property assessment and its relevance in the drug development pipeline.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application in Drug Development Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP Sol Solubility Assessment Purification->Sol pKa pKa Determination Purification->pKa Formulation Formulation Development MP->Formulation Sol->Formulation ADME ADME Profiling Sol->ADME pKa->Formulation pKa->ADME Bioactivity Biological Activity Screening Formulation->Bioactivity ADME->Bioactivity

Caption: Experimental workflow for the physicochemical characterization of a compound.

logical_relationship PhysicoChem Physicochemical Properties (Solubility, pKa, LogP) Formulation Formulation & Dosing PhysicoChem->Formulation influences ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) PhysicoChem->ADME predicts Efficacy Pharmacological Efficacy Formulation->Efficacy impacts ADME->Efficacy determines

Caption: Impact of physicochemical properties on drug development.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, the morpholine moiety is a common scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities. For instance, derivatives of morpholine have been investigated for their roles as anticancer, anti-inflammatory, and antimicrobial agents.

A study on a related compound, trans-2-morpholinocyclohexanol, demonstrated its use in creating pH-sensitive liposomes, suggesting a potential role for such structures in drug delivery systems that target acidic microenvironments, such as those found in tumors or inflamed tissues.[11] The morpholine nitrogen is basic and can be protonated at low pH, leading to conformational changes that could be exploited for targeted drug release.

Given the structural similarity, it is plausible that this compound could interact with various biological targets. Further research, including high-throughput screening and target identification studies, is necessary to determine its specific biological activities and the signaling pathways it may modulate.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided standardized protocols for the experimental determination of its key properties. A comprehensive understanding of these characteristics is fundamental for advancing the research and development of this compound for potential therapeutic applications. The provided workflows illustrate the critical role of physicochemical profiling in the broader context of drug discovery and development. Future studies should focus on obtaining precise experimental data for the currently unknown properties and exploring the biological activity and potential signaling pathways of this compound.

References

An In-depth Technical Guide to the Solubility of trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of trans-4-Morpholinocyclohexanol, a key intermediate in the synthesis of various pharmacologically active molecules. Due to a lack of publicly available quantitative solubility data, this document provides qualitative solubility information inferred from synthetic procedures found in patent literature. Furthermore, it offers detailed, standardized experimental protocols for determining both kinetic and thermodynamic solubility, enabling researchers to generate precise solubility data. A logical workflow for solubility assessment is also presented to guide experimental design.

Introduction

This compound is a bifunctional molecule incorporating a cyclohexanol ring and a morpholine moiety. Its structural features make it a valuable building block in medicinal chemistry and drug development. Understanding the solubility of this compound in various solvents is critical for its use in synthesis, formulation, and biological screening. Poor solubility can impede reaction kinetics, limit achievable concentrations in assays, and ultimately affect the bioavailability of downstream drug candidates. This guide aims to provide a comprehensive overview of the known solubility characteristics of this compound and to equip researchers with the methodologies to conduct further quantitative studies.

Qualitative Solubility of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents as Inferred from Synthetic Protocols

Solvent SystemContext of UseImplied SolubilityReference
Anhydrous AcetonitrileUsed as a reaction solvent for the synthesis of this compound.Soluble[1][2][3][4]
7%-10% Methanol in DichloromethaneUsed as the eluent for flash column chromatography purification of the compound.Soluble[2][3][4]

Disclaimer: The information in Table 1 is derived from synthetic procedures and indicates that this compound is sufficiently soluble for the described chemical transformations. It does not represent quantitative solubility limits (e.g., in mg/mL or Molarity).

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed, standardized protocols for determining the thermodynamic and kinetic solubility of a compound such as this compound. These methods are widely accepted in the pharmaceutical industry for characterizing drug candidates.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. This "gold standard" method provides the true solubility value.[5][6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

  • This compound (solid, crystalline)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, organic solvents)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Filtration device (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Accurately weigh an excess amount of solid this compound (e.g., 1-2 mg) and add it to a glass vial.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).[5][7][8] The long incubation time allows the compound to dissolve and reach a state where the rate of dissolution equals the rate of precipitation.[5]

  • Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.45 µm filter to remove any remaining micro-particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standards.

    • Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[7][9][10][11] This method is faster than the thermodynamic assay and is often used for early-stage drug discovery screening.[7][11]

Objective: To determine the apparent solubility of this compound under non-equilibrium conditions, which can be indicative of its behavior in biological assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates (UV-transparent if using UV detection)

  • Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance

  • Liquid handling robotics (optional, for high-throughput)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[10]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Addition to Buffer: Transfer a small, precise volume (e.g., 1-2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate containing the aqueous buffer (e.g., 98-99 µL). The final DMSO concentration should be kept low (1-2%) to minimize its effect on solubility.[10]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[10]

  • Detection of Precipitation: Measure the turbidity (light scattering) of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[10]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control. This indicates the point of precipitation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Thermodynamic Solubility Workflow A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B C Equilibrate (24-72h with shaking) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Quantify by HPLC E->F G Determine Solubility from Calibration Curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Kinetic Solubility Workflow H Prepare Concentrated DMSO Stock I Serially Dilute Stock in DMSO Plate H->I J Add Dilutions to Aqueous Buffer Plate I->J K Incubate (1-2h with shaking) J->K L Measure Turbidity (Nephelometry) K->L M Identify Precipitation Point L->M

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains to be formally published, its use as a reactant in acetonitrile and its purification using methanol/dichloromethane mixtures confirm its solubility in these organic solvent systems. For drug development professionals requiring precise data, the standardized thermodynamic and kinetic solubility protocols provided herein offer robust methods for characterizing this important synthetic intermediate. The successful application of these protocols will facilitate more efficient process development, formulation design, and interpretation of biological assay results.

References

Synthesis of trans-4-Morpholinocyclohexanol: A Technical Guide to Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: trans-4-Morpholinocyclohexanol is a valuable substituted cyclohexanol derivative utilized as a key intermediate in medicinal chemistry. It serves as a crucial building block in the synthesis of various pharmacologically active molecules, including quinazoline and quinoline derivatives that function as inhibitors for interleukin-1 receptor-associated kinases (IRAK). This guide provides an in-depth overview of the primary synthetic routes starting from commercially available materials, focusing on detailed experimental protocols, quantitative data, and reaction pathways for researchers and professionals in drug development.

Primary Synthetic Strategies

The synthesis of this compound is predominantly achieved through two efficient and reliable methods:

  • N-Alkylation of trans-4-Aminocyclohexanol: A direct approach involving the formation of the morpholine ring by reacting trans-4-aminocyclohexanol with a suitable dielectrophile.

  • Reductive Amination of 4-Hydroxycyclohexanone: A one-pot procedure that forms the C-N bond between morpholine and a cyclohexanone precursor, followed by immediate reduction.

Route 1: N-Alkylation of trans-4-Aminocyclohexanol

This method constructs the morpholine ring onto the pre-existing trans-4-aminocyclohexanol scaffold. The most common approach utilizes a dihaloether, such as 1,1'-oxybis(2-bromo-ethane), which undergoes a double nucleophilic substitution with the primary amine of the starting material.

Reaction Pathway: N-Alkylation

cluster_product Product r1 trans-4-Aminocyclohexanol plus1 + r2 1,1'-Oxybis(2-bromo-ethane) p1 This compound r2->p1 K₂CO₃, Acetonitrile 60°C, 16h

Caption: N-Alkylation of trans-4-aminocyclohexanol to yield the target compound.

Experimental Protocol

This protocol is adapted from documented literature procedures.[1]

  • Reaction Setup: To a round-bottom flask, add trans-4-aminocyclohexanol (1.0 eq), potassium carbonate (K₂CO₃, 2.2 eq), and anhydrous acetonitrile.

  • Reagent Addition: Add 1,1'-oxybis(2-bromo-ethane) (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to 60°C and stir for 16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: After cooling to room temperature, filter the solid salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.

Quantitative Data Summary: N-Alkylation Route
Reagent/ParameterMolar Ratio/ValueRoleReference
trans-4-Aminocyclohexanol1.0 eqStarting Material[1]
1,1'-Oxybis(2-bromo-ethane)1.1 eqAlkylating Agent[1]
Potassium Carbonate (K₂CO₃)2.2 eqBase[1]
SolventAcetonitrileReaction Medium[1]
Temperature60°CReaction Condition[1]
Time16 hoursReaction Duration[1]
Typical Yield ~88% Product Yield [1]

Note: Triethylamine can be used as an alternative base.[1]

Route 2: Reductive Amination of 4-Hydroxycyclohexanone

Reductive amination is a highly efficient one-pot reaction that is a cornerstone of amine synthesis.[2] It involves the initial formation of an iminium ion intermediate from the reaction of 4-hydroxycyclohexanone and morpholine, which is then reduced in-situ by a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

Reaction Pathway: Reductive Amination

ketone 4-Hydroxycyclohexanone iminium Iminium Ion (Intermediate) ketone->iminium + Morpholine - H₂O (Acid Catalyst) morpholine Morpholine product This compound iminium->product Reduction [NaBH(OAc)₃]

Caption: Two-step, one-pot sequence for reductive amination.

Experimental Protocol

This protocol is based on a general procedure for the reductive amination of 4-hydroxycyclohexanone.[2]

  • Reaction Setup: Add 4-hydroxycyclohexanone (1.0 eq) to a dry round-bottom flask under an inert atmosphere.

  • Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add morpholine (1.1 eq).

  • Iminium Formation: Add glacial acetic acid (1.2 eq) as a catalyst. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions to the stirring solution. The addition may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring its completion by TLC.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

General Experimental Workflow

G start Setup reagents Add 4-Hydroxycyclohexanone, DCM, and Morpholine start->reagents catalyst Add Acetic Acid (Stir 30 min) reagents->catalyst reduction Add NaBH(OAc)₃ (Stir 2-4h) catalyst->reduction quench Quench with sat. NaHCO₃ reduction->quench extract Separate Layers & Extract with DCM quench->extract dry Dry & Concentrate Organic Layers extract->dry purify Purify via Column Chromatography dry->purify end Final Product purify->end

References

Methodological & Application

Application Notes and Protocols: trans-4-Morpholinocyclohexanol in the Development of IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Morpholinocyclohexanol has emerged as a valuable building block in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its rigid cyclohexyl scaffold, combined with the polar morpholine moiety, allows for the strategic positioning of pharmacophoric groups to achieve high-affinity binding to target proteins. A significant application of this chemical entity is in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. This document provides detailed application notes, quantitative data, and experimental protocols related to the use of this compound in the synthesis and evaluation of quinazoline-based IRAK4 inhibitors.

Application: Scaffold for Potent and Orally Bioavailable IRAK4 Inhibitors

This compound serves as a key structural component in a series of potent, selective, and orally bioavailable quinazoline-based inhibitors of IRAK4. The morpholinocyclohexyl moiety is typically introduced at a position on the quinazoline core that allows it to occupy a specific region of the IRAK4 ATP-binding site, contributing to the overall binding affinity and favorable pharmacokinetic properties of the final compound.

Rationale for Use:
  • Structural Rigidity: The cyclohexyl ring provides a rigid scaffold, which helps in pre-organizing the substituents in a conformationally favorable manner for binding to the target.

  • Improved Physicochemical Properties: The morpholine group can enhance aqueous solubility and provide a handle for hydrogen bonding interactions within the kinase active site.

  • Vectorial Projection: The trans stereochemistry of the substituents on the cyclohexane ring allows for a well-defined spatial arrangement of the morpholine and the point of attachment to the core scaffold, enabling precise targeting of specific pockets within the enzyme.

Quantitative Data: Biological Activity of IRAK4 Inhibitors Incorporating the this compound Scaffold

The following table summarizes the in vitro biological activity of representative quinazoline-based IRAK4 inhibitors synthesized using this compound as a building block. The data is extracted from the Journal of Medicinal Chemistry, 2018, 61 (1), 58-75 (DOI: 10.1021/acs.jmedchem.7b01290).

Compound IDIRAK4 Enzymatic IC50 (nM)LPS-induced TNF-α in HWB IC50 (nM)
1 1.835
2 2.542
3 0.928

HWB: Human Whole Blood

Signaling Pathway

The diagram below illustrates the IRAK4 signaling pathway, a key cascade in the innate immune response that is targeted by the inhibitors synthesized using this compound.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK) TAK1->MAPK IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Translocation AP1 AP-1 MAPK->AP1 AP1->Transcription Translocation Inhibitor IRAK4 Inhibitor (Quinazoline-based) Inhibitor->IRAK4

IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

Synthesis of a Representative Quinazoline-based IRAK4 Inhibitor

This protocol describes a general synthetic route for the preparation of a quinazoline inhibitor incorporating the this compound moiety.

Workflow Diagram:

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_steps Synthetic Steps SM1 trans-4-Aminocyclohexanol Step1 Step 1: Synthesis of This compound SM1->Step1 SM2 Bis(2-bromoethyl) ether SM2->Step1 SM3 Substituted 2-chloroquinazoline Step2 Step 2: Nucleophilic Aromatic Substitution SM3->Step2 Base1 K2CO3 Base1->Step1 Base2 DIPEA Base2->Step2 Solvent1 Acetonitrile Solvent1->Step1 Solvent2 NMP Solvent2->Step2 Step1->Step2 Purification Purification (Chromatography) Step2->Purification FinalProduct Final Quinazoline IRAK4 Inhibitor Purification->FinalProduct

General Synthetic Workflow for Quinazoline IRAK4 Inhibitors.

Step 1: Synthesis of this compound

  • To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add bis(2-bromoethyl) ether (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter the solid.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Step 2: Synthesis of the Final Quinazoline Inhibitor

  • To a solution of the substituted 2-chloroquinazoline (1.0 eq) and this compound (1.2 eq) in N-methyl-2-pyrrolidone (NMP), add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final quinazoline IRAK4 inhibitor.

IRAK4 Enzymatic Inhibition Assay

This protocol outlines a method to determine the IC50 value of a test compound against IRAK4 kinase activity.

  • Reagents and Materials:

    • Recombinant human IRAK4 enzyme

    • ATP

    • Peptide substrate (e.g., a generic kinase substrate)

    • Test compound (this compound derivative)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well white plates

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions.

    • Add the IRAK4 enzyme to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

LPS-Induced TNF-α Production in Human Whole Blood Assay

This cellular assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a physiologically relevant matrix.

  • Reagents and Materials:

    • Freshly collected human whole blood from healthy donors (anticoagulant: heparin)

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound

    • RPMI 1640 medium

    • Human TNF-α ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Prepare serial dilutions of the test compound in RPMI 1640 medium.

    • In a 96-well plate, add the test compound dilutions.

    • Add fresh human whole blood to each well.

    • Pre-incubate the plate for 1 hour at 37 °C in a 5% CO₂ incubator.

    • Stimulate the blood by adding LPS to a final concentration of 100 ng/mL.

    • Incubate the plate for 6 hours at 37 °C in a 5% CO₂ incubator.

    • Centrifuge the plate to pellet the blood cells and collect the plasma supernatant.

    • Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Conclusion

This compound is a key building block that has enabled the development of a new class of potent and orally bioavailable quinazoline-based IRAK4 inhibitors. The data and protocols presented herein provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery who are interested in targeting the IRAK4 signaling pathway for the treatment of inflammatory diseases. The favorable structural and physicochemical properties of the morpholinocyclohexyl moiety make it an attractive scaffold for the design of future kinase inhibitors.

chiral synthesis of trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chiral Synthesis of trans-4-Morpholinocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable chiral building block in medicinal chemistry and drug development. Its stereoisomers can exhibit distinct pharmacological profiles, making their stereoselective synthesis crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This document outlines two primary strategies for obtaining enantiopure this compound: asymmetric synthesis via catalytic reduction and chiral resolution of a racemic mixture. The protocols provided are based on well-established and analogous chemical transformations, offering robust pathways for laboratory-scale synthesis.

Strategic Overview

Two distinct and effective strategies are presented for the synthesis of enantiopure this compound. The first is a direct asymmetric approach, while the second involves a classical resolution technique.

Chiral Synthesis Strategies Overall Workflow: Chiral Synthesis of this compound cluster_0 Strategy 1: Asymmetric Synthesis cluster_1 Strategy 2: Chiral Resolution Ketone_Synth_A Step 1: Synthesis of 4-Morpholinocyclohexanone Asymmetric_Red Step 2: Asymmetric Reduction Ketone_Synth_A->Asymmetric_Red Product_A Enantiopure This compound Asymmetric_Red->Product_A Ketone_Synth_B Step 1: Synthesis of 4-Morpholinocyclohexanone Racemic_Red Step 2: Racemic Reduction Ketone_Synth_B->Racemic_Red Resolution Step 3: Chiral Resolution Racemic_Red->Resolution Product_B Enantiopure This compound Resolution->Product_B Start Starting Materials (1,4-Cyclohexanedione, Morpholine) Start->Ketone_Synth_A Start->Ketone_Synth_B

Caption: Overall workflow for the two primary strategies.

Strategy 1: Asymmetric Synthesis

This approach involves the synthesis of a prochiral ketone precursor, followed by a stereoselective reduction to establish the desired chirality. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for this transformation, offering excellent enantioselectivity.[1][2][3]

Asymmetric Synthesis Pathway Asymmetric Synthesis of this compound cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Asymmetric Reduction r1 1,4-Cyclohexanedione reaction1 Reductive Amination r2 Morpholine r3 NaBH(OAc)3 r3->reaction1 r4 (S)-CBS Catalyst BH3·THF reaction2 CBS Reduction r4->reaction2 i1 4-Morpholinocyclohexanone p1 (1S,4R)-4-Morpholinocyclohexanol reaction1->i1 DCM, rt reaction2->p1 THF, -78 °C to rt

Caption: Reaction scheme for the asymmetric synthesis route.

Experimental Protocols

Step 1: Synthesis of 4-Morpholinocyclohexanone

This procedure is adapted from standard reductive amination protocols.

  • Reaction Setup: To a solution of 1,4-cyclohexanedione (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at room temperature, add morpholine (1.1 eq).

  • Addition of Reducing Agent: Stir the mixture for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-morpholinocyclohexanone.

Step 2: Asymmetric Reduction of 4-Morpholinocyclohexanone

This protocol is based on the Corey-Bakshi-Shibata (CBS) reduction.[4]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve (S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS catalyst, 0.1 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M).

  • Borane Addition: Cool the solution to 0 °C and add borane-THF complex (BH₃·THF, 1.0 M solution in THF, 1.0 eq) dropwise. Stir for 15 minutes.

  • Substrate Addition: Cool the reaction mixture to -78 °C and add a solution of 4-morpholinocyclohexanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC. Upon completion (typically 2-4 hours), allow the reaction to warm to room temperature.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (MeOH). Remove the solvents under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the enantiomerically enriched this compound. The trans isomer is generally the major diastereomer in reductions of 4-substituted cyclohexanones.

Expected Data
StepProductTypical YieldEnantiomeric Excess (ee)Analytical Notes
14-Morpholinocyclohexanone75-85%N/ACharacterize by ¹H NMR, ¹³C NMR, and MS.
2(1S,4R)-4-Morpholinocyclohexanol80-95%>95%Determine ee by chiral HPLC. The use of (R)-CBS catalyst will yield the (1R,4S) enantiomer.

Strategy 2: Chiral Resolution of Racemic this compound

This classic approach involves the synthesis of a racemic mixture of the target alcohol, followed by separation of the enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.[5][6]

Chiral Resolution Pathway Chiral Resolution of this compound cluster_step1 Step 1: Racemic Reduction cluster_step2 Step 2: Diastereomeric Salt Formation cluster_step3 Step 3: Separation & Liberation r1 4-Morpholinocyclohexanone reaction1 Reduction r2 NaBH4 r2->reaction1 r3 L-(+)-Tartaric Acid reaction2 Salt Formation r3->reaction2 r4 aq. NaOH p1 Enantiopure This compound r4->p1 i1 Racemic this compound i2 Diastereomeric Salts (Mixture) i3 Resolved Diastereomeric Salt (Crystallized) i2->i3 Crystallization i3->p1 Basification reaction1->i1 MeOH, 0 °C to rt reaction2->i2 EtOH, heat

Caption: Reaction scheme for the chiral resolution route.

Experimental Protocols

Step 1: Synthesis of Racemic this compound

  • Reaction Setup: Dissolve 4-morpholinocyclohexanone (1.0 eq) in methanol (MeOH, approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir at room temperature for 2 hours or until TLC indicates complete consumption of the starting material.

  • Work-up: Cool the mixture to 0 °C and quench by the slow addition of acetone, followed by water. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting mixture of cis and trans isomers can often be separated by column chromatography to isolate the racemic this compound.

Step 2: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic this compound (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in a minimal amount of hot ethanol.

  • Crystallization: Combine the two hot solutions and allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallization: The optical purity of the resolved enantiomer can be improved by one or more recrystallizations from ethanol.

Step 3: Liberation of the Free Amine

  • Salt Dissociation: Suspend the crystallized diastereomeric salt in water and add 2 M aqueous sodium hydroxide (NaOH) solution until the pH is >12.

  • Extraction: Extract the aqueous solution with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound. The mother liquor from the crystallization contains the other enantiomer, which can be recovered by a similar process.

Expected Data
StepProductTypical YieldOptical PurityAnalytical Notes
1Racemic this compound85-95% (after chromatography)N/AThe trans isomer is typically the major product.
2 & 3Enantiopure this compound<50% (per enantiomer)>98% after recrystallizationThe yield is theoretically limited to 50% for each enantiomer from the racemate.

Conclusion

The choice between asymmetric synthesis and chiral resolution depends on factors such as the availability of catalysts, scalability requirements, and economic considerations. The CBS reduction offers a more direct and elegant route to a specific enantiomer with high selectivity. In contrast, chiral resolution is a robust, classical method that provides access to both enantiomers from a single racemic batch, albeit with a theoretical maximum yield of 50% for each. Both protocols provide reliable pathways for obtaining the chiral this compound necessary for advanced research and drug development.

References

Application Notes and Protocols: Derivatization of trans-4-Morpholinocyclohexanol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical and metabolic properties.[1][2][3] This heterocycle is a key component in drugs exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulating effects.[4][5][6] Notably, many morpholine-containing compounds have been identified as potent inhibitors of protein kinases, such as those in the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer.[7][8][9]

trans-4-Morpholinocyclohexanol presents a versatile starting material for the synthesis of novel derivatives for biological screening. The secondary alcohol provides a convenient handle for derivatization through esterification, etherification, and other coupling reactions. This document outlines detailed protocols for the synthesis of ester and ether derivatives of this compound and suggests relevant bioassays for the evaluation of their potential therapeutic efficacy, with a focus on anticancer applications.

Data Presentation: Bioactivity of Representative Morpholine Derivatives

To provide a context for the potential bioactivity of novel this compound derivatives, the following tables summarize the cytotoxic and kinase inhibitory activities of various reported morpholine-containing compounds.

Table 1: Cytotoxicity of Morpholine-Substituted Quinazoline Derivatives

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)SHSY-5Y IC₅₀ (µM)Reference
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15[10][11]
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29[10][11]

Table 2: Cytotoxicity of Pyrimidine-Morpholine Hybrids

CompoundSW480 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
2g 5.10 ± 2.1219.60 ± 1.13[12]

Table 3: Kinase Inhibitory Activity of Morpholine Derivatives

CompoundTarget KinaseIC₅₀ (µM)Reference
10e mTOR0.033 (against A549 cells)[13]
11b mTORPotent and selective[8]

Experimental Protocols

Derivatization of this compound

1. General Esterification Protocol (Steglich Esterification)

This protocol describes the synthesis of an ester derivative of this compound using a carboxylic acid, dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

2. General Etherification Protocol (Williamson Ether Synthesis)

This protocol outlines the synthesis of an ether derivative of this compound by reaction with an alkyl halide in the presence of a strong base.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask under inert atmosphere (e.g., nitrogen or argon)

  • Syringe for addition of reagents

  • Standard glassware for extraction and filtration

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Add the selected alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Bioassay Protocols

1. Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, SHSY-5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized derivatives dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized derivatives in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

2. In Vitro Kinase Inhibition Assay (e.g., PI3K/mTOR)

This assay measures the ability of the synthesized derivatives to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human PI3K or mTOR enzyme

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP

  • Kinase assay buffer

  • Synthesized derivatives dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized derivatives in kinase assay buffer.

  • In a 384-well plate, add the kinase, the substrate, and the derivative at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound.

Visualization of Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation start This compound esterification Esterification (DCC, DMAP, R-COOH) start->esterification etherification Etherification (NaH, R-X) start->etherification ester_product Ester Derivative esterification->ester_product ether_product Ether Derivative etherification->ether_product cytotoxicity Cytotoxicity Assay (MTT) ester_product->cytotoxicity kinase_inhibition Kinase Inhibition Assay (e.g., PI3K/mTOR) ester_product->kinase_inhibition ether_product->cytotoxicity ether_product->kinase_inhibition ic50_cytotoxicity IC50 Determination (Cell Viability) cytotoxicity->ic50_cytotoxicity ic50_kinase IC50 Determination (Kinase Activity) kinase_inhibition->ic50_kinase

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation TSC1_2 TSC1/2 AKT->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition (when active) Inhibitor Morpholine Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for morpholine-containing inhibitors.

References

Application Notes: The Role of trans-4-Morpholinocyclohexanol in the Discovery of IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic use of specific chemical scaffolds that favorably influence both pharmacokinetic and pharmacodynamic properties is paramount. The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, known for improving aqueous solubility, metabolic stability, and overall drug-like properties of bioactive molecules.[1][2][3][4] When incorporated into a cyclohexane ring, as in trans-4-Morpholinocyclohexanol, it provides a versatile, three-dimensional building block that can be used to explore chemical space and optimize ligand-target interactions. This document focuses on the application of this compound in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key therapeutic target in inflammation and immunology.[5]

Target Overview: IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response. It acts as a central node in the signaling cascade downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon activation of these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes phosphorylated and activated. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors, in turn, regulate the expression of a wide array of pro-inflammatory cytokines and chemokines, including IL-6, IL-8, and TNF-α. Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

Below is a diagram illustrating the IRAK4 signaling pathway.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines nucleus->cytokines inhibitor IRAK4 Inhibitor (e.g., Quinazoline Derivatives) inhibitor->IRAK4

Figure 1: IRAK4 Signaling Pathway and Point of Inhibition.

Application of this compound in the Synthesis of Quinazoline-Based IRAK4 Inhibitors

This compound serves as a key building block in the synthesis of a novel series of quinazoline-based IRAK4 inhibitors. The morpholinocyclohexyl moiety is strategically incorporated to occupy a specific pocket in the IRAK4 active site, contributing to both the potency and selectivity of the final compound. Furthermore, the physicochemical properties imparted by this group enhance the drug-like characteristics of the molecule.

Quantitative Data Summary

The following table summarizes the in-vitro inhibitory activity of a representative quinazoline-based IRAK4 inhibitor synthesized using this compound, as described in patent WO2019111218A1.[6]

Compound IDTargetAssay TypeIC50 (nM)
Representative Compound 1IRAK4Biochemical Assay1.5

Table 1: In-vitro activity of a representative IRAK4 inhibitor.[6]

Experimental Protocols

1. Synthesis of a Representative Quinazoline-Based IRAK4 Inhibitor

The following protocol outlines the key steps in the synthesis of a potent IRAK4 inhibitor incorporating the this compound moiety. This procedure is adapted from the general methods described in patent WO2019111218A1.[6]

Workflow Diagram:

Synthesis_Workflow start Starting Materials: - Quinazoline core - this compound step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) start->step1 intermediate1 Intermediate 1 step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 final_product Final Product: Quinazoline IRAK4 Inhibitor step2->final_product purification Purification (e.g., Chromatography) final_product->purification

Figure 2: General synthetic workflow for the preparation of quinazoline IRAK4 inhibitors.

Materials:

  • 2,4-dichloro-7-methoxyquinazoline (or a similarly substituted quinazoline core)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • A suitable amine for the subsequent amide coupling (e.g., (S)-2-aminopropanamide)

  • Coupling agents (e.g., HATU, HOBt)

  • A suitable base (e.g., DIPEA)

  • Anhydrous solvents for reaction and purification (e.g., DCM, Ethyl Acetate, Hexanes)

  • Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

Procedure:

Step 1: Synthesis of 2-chloro-7-methoxy-4-((trans-4-morpholinocyclohexyl)oxy)quinazoline (Intermediate 1)

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF at 0 °C, add sodium hydride (1.3 equivalents) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 2,4-dichloro-7-methoxyquinazoline (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of the Final IRAK4 Inhibitor

  • To a solution of Intermediate 1 (1.0 equivalent) and the desired amine (e.g., (S)-2-aminopropanamide, 1.5 equivalents) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final IRAK4 inhibitor.

2. In-vitro IRAK4 Kinase Assay Protocol

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., a generic kinase substrate peptide)

  • Synthesized IRAK4 inhibitor (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer, the IRAK4 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

This compound is a valuable and strategically important building block in the discovery of novel IRAK4 inhibitors. Its incorporation into a quinazoline scaffold has led to the identification of potent inhibitors with potential for the treatment of inflammatory and autoimmune diseases. The provided synthetic and assay protocols offer a framework for researchers to further explore the structure-activity relationships of this class of compounds and to develop new therapeutic agents targeting the IRAK4 signaling pathway.

References

Application Notes and Protocols: Trans-4-Morpholinocyclohexanol as a Versatile Building Block for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of trans-4-Morpholinocyclohexanol as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique structural features of this scaffold make it a valuable component in drug discovery, particularly in the development of kinase inhibitors.

Introduction

This compound is a bifunctional molecule incorporating a rigid cyclohexyl ring, a morpholine moiety, and a hydroxyl group. This combination of features imparts favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and the ability to form key interactions with biological targets. The morpholine ring, in particular, is recognized as a privileged structure in medicinal chemistry, known for its ability to enhance the potency and pharmacokinetic profile of bioactive molecules.[1][2] This building block is notably utilized in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[3]

Featured Application: Synthesis of IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][4] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[4][5] Consequently, the development of small molecule inhibitors of IRAK4 is a significant area of therapeutic research.

The trans-4-morpholinocyclohexyl moiety serves as a key pharmacophore in a class of potent quinazoline-based IRAK4 inhibitors. This group occupies a specific pocket in the kinase domain, contributing to the overall binding affinity and selectivity of the molecule.

Signaling Pathway

The IRAK4 signaling pathway is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) or a cytokine, to a TLR or IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and other mediators of the inflammatory response.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits & Activates IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Activates AP1 AP-1 TAK1->AP1 Activates NFkB NF-κB IKK_complex->NFkB Activates Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates & Induces AP1->Gene_Expression Translocates & Induces Ligand Ligand (PAMPs, Cytokines) Ligand->TLR_IL1R Binds API IRAK4 Inhibitor (API) API->IRAK4 Inhibits Synthesis_Workflow cluster_synthesis Synthetic Workflow p_aminophenol p-Aminophenol aminocyclohexanol trans-4-Aminocyclohexanol p_aminophenol->aminocyclohexanol Hydrogenation morpholinocyclohexanol This compound aminocyclohexanol->morpholinocyclohexanol N-Alkylation final_api Final API (IRAK4 Inhibitor) morpholinocyclohexanol->final_api Nucleophilic Aromatic Substitution quinazoline_core Substituted Quinazoline Core quinazoline_core->final_api

References

Application Notes and Protocols: trans-4-Morpholinocyclohexanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of trans-4-Morpholinocyclohexanol and its precursor, trans-4-Aminocyclohexanol, as valuable intermediates in pharmaceutical synthesis. Due to the limited direct literature on this compound as a pharmaceutical intermediate, this document focuses on the well-established role of its parent compound, trans-4-Aminocyclohexanol, and provides a detailed protocol for the synthesis of this compound from this key starting material.

Introduction to trans-4-Aminocyclohexanol: A Versatile Pharmaceutical Building Block

trans-4-Aminocyclohexanol is a bifunctional molecule incorporating both a primary amine and a secondary alcohol on a cyclohexane ring. This unique structure makes it a versatile intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its most notable application is as a key building block in the synthesis of Ambroxol, a widely used mucolytic agent. The presence of both nucleophilic amino and hydroxyl groups allows for a range of chemical transformations, making it a valuable scaffold in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of these intermediates is crucial for their effective use in synthesis and process development.

Propertytrans-4-AminocyclohexanolThis compound Hydrochloride
CAS Number 27489-62-91588441-09-1
Molecular Formula C₆H₁₃NOC₁₀H₂₀ClNO₂
Molecular Weight 115.17 g/mol 221.72 g/mol
Appearance White to off-white crystalline solidNot specified
Melting Point 108-113 °CNot specified
Boiling Point 127 °C at 14 mmHgNot specified
Purity ≥99.0%min 97%

Synthesis of trans-4-Aminocyclohexanol: A Comparative Overview

Several synthetic routes to trans-4-Aminocyclohexanol have been reported, with catalytic hydrogenation being a prominent method. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio (trans:cis) of the product.

Starting MaterialCatalystAdditiveSolventTemperature (°C)Pressure (MPa)trans:cis RatioReference
p-AminophenolRaney NickelSodium SulfateAcetone1001.0-1.2Not SpecifiedCN109942444B
p-Aminophenol5% Platinum on CarbonPotassium CarbonateAcetone1001.0-1.2Not SpecifiedCN109942444B
p-Acetamidophenol5% Rhodium on Al₂O₃-EthanolRoom Temp~0.35~1:1EP0909753B1[1]
p-AcetamidophenolRaney Nickel-Ethanol1801.0~4:1EP0909753B1[1]
p-AcetamidophenolNot Specified-Water98-110Not Specified~80:20EP0909753B1[2]

Experimental Protocols

Protocol 1: Synthesis of trans-4-Aminocyclohexanol via Catalytic Hydrogenation of p-Aminophenol

This protocol is a representative procedure based on literature methods for the industrial production of trans-4-Aminocyclohexanol.

Materials:

  • p-Aminophenol

  • Raney Nickel (or 5% Platinum on Carbon)

  • Sodium Sulfate (or Potassium Carbonate) as an additive

  • Acetone (solvent)

  • Hydrogen gas

  • High-pressure hydrogenation reactor (autoclave)

  • Filtration apparatus

  • Crystallization vessel

Procedure:

  • Charge the high-pressure reactor with p-aminophenol, acetone, the chosen catalyst (e.g., Raney Nickel), and the additive (e.g., sodium sulfate). A typical ratio would be 0.5 mol of p-aminophenol, 1g of Raney Nickel, 10g of sodium sulfate, and 150 mL of acetone.[3]

  • Seal the reactor and purge it several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 1.0-1.2 MPa.[3]

  • Heat the reaction mixture to 100 °C with vigorous stirring.[3]

  • Maintain the temperature and pressure for approximately 7 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC, HPLC).[3]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

  • Cool the filtrate to approximately 10 °C to induce crystallization of the product.[3]

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., twice its weight in acetone) to obtain pure trans-4-Aminocyclohexanol.[3]

Protocol 2: Synthesis of this compound

This protocol describes a plausible synthetic route for the N-alkylation and cyclization of trans-4-Aminocyclohexanol to form this compound using bis(2-chloroethyl) ether. This method is adapted from general procedures for the synthesis of N-substituted morpholines.

Materials:

  • trans-4-Aminocyclohexanol

  • bis(2-chloroethyl) ether

  • Anhydrous sodium carbonate (or another suitable base)

  • A high-boiling point, inert solvent (e.g., N,N-Dimethylformamide - DMF)

  • Rotary evaporator

  • Standard laboratory glassware for reaction, extraction, and purification

  • Column chromatography setup (Silica gel)

  • Appropriate eluents for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-4-Aminocyclohexanol (1 equivalent) in DMF.

  • Add a slight molar excess of anhydrous sodium carbonate (e.g., 2.2 equivalents) to the solution.

  • Slowly add bis(2-chloroethyl) ether (1 equivalent) to the stirred suspension.

  • Heat the reaction mixture to a temperature of 100-120 °C and maintain it under reflux for several hours (e.g., 8-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of DMF or another suitable solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by column chromatography on silica gel. The appropriate eluent system would need to be determined by TLC analysis but a gradient of methanol in dichloromethane is a likely starting point.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound. The product can be further converted to its hydrochloride salt if desired.

Visualized Synthetic Workflow & Signaling Pathway

The following diagrams illustrate the synthetic pathway to this compound and a conceptual representation of its potential role as a building block.

Synthesis_Workflow cluster_0 Synthesis of trans-4-Aminocyclohexanol cluster_1 Synthesis of this compound cluster_2 Potential Application pAP p-Aminophenol t4AC trans-4-Aminocyclohexanol pAP->t4AC Catalytic Hydrogenation (e.g., Raney Ni, H₂, Acetone, 100°C) t4MC This compound t4AC->t4MC N,N-Dialkylation & Cyclization (Na₂CO₃, DMF, 100-120°C) PDB Protein Degrader Building Block t4MC->PDB Incorporation into PROTACs or Molecular Glues bCEE bis(2-chloroethyl) ether bCEE->t4MC

Caption: Synthetic pathway from p-Aminophenol to this compound.

Experimental_Workflow start Start: trans-4-Aminocyclohexanol + bis(2-chloroethyl) ether + Na₂CO₃ in DMF reaction Heat to 100-120°C (8-12 hours) start->reaction workup Cool to RT Filter inorganic salts reaction->workup purification Remove solvent (Rotovap) Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Concluding Remarks

trans-4-Aminocyclohexanol is a key intermediate with proven applications in the pharmaceutical industry. The synthetic protocol provided herein for its conversion to this compound opens avenues for the exploration of this derivative as a novel building block. The morpholine moiety is a privileged structure in medicinal chemistry, and its incorporation onto the cyclohexane scaffold of trans-4-Aminocyclohexanol may lead to the discovery of new chemical entities with desirable pharmacological properties, for instance, as building blocks for protein degraders. Further research into the applications of this compound is warranted.

References

Application Notes and Protocols: The Use of trans-4-Morpholinocyclohexanol in the Synthesis of Novel Neuroactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-Morpholinocyclohexanol is a versatile bifunctional molecule incorporating a rigid cyclohexane scaffold, a tertiary amine (morpholine), and a secondary alcohol. This unique combination of features makes it an attractive starting material for the synthesis of novel neuroactive compounds. The cyclohexane ring provides a defined three-dimensional structure, which can be crucial for specific interactions with biological targets, while the morpholine and hydroxyl moieties offer convenient handles for chemical modification and introduction of pharmacophoric elements. This document outlines a hypothetical application of this compound in the development of a novel sigma-1 (σ₁) receptor antagonist, a target implicated in various neurological and psychiatric disorders.

While direct synthesis of established neuroactive agents from this compound is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The principles outlined below provide a roadmap for its utilization in discovery chemistry programs targeting neuroactive agents.

Hypothetical Target: A Novel Sigma-1 Receptor Antagonist

The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions and is considered a promising target for therapeutic intervention in conditions like neuropathic pain, neurodegenerative diseases, and addiction. Many known sigma-1 receptor ligands possess a nitrogen atom and a hydrophobic moiety. We hypothesize that by derivatizing the hydroxyl group of this compound with a suitable aromatic group, we can generate a novel and potent sigma-1 receptor antagonist.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, in vitro binding affinity data for a synthesized neuroactive agent derived from this compound, which we will refer to as "Compound-X". The data is presented to be comparable with known sigma-1 receptor ligands.

CompoundTargetKᵢ (nM)Selectivity (σ₁ vs σ₂)Reference Compound (Kᵢ, nM)
Compound-X Sigma-1 (σ₁) Receptor8.5> 100-fold(+)-Pentazocine (~3 nM)
Sigma-2 (σ₂) Receptor> 1000
Dopamine D₂ Receptor> 5000Haloperidol (~1.5 nM)
NMDA Receptor> 10000MK-801 (~5 nM)

Experimental Protocols

Synthesis of a Hypothetical Neuroactive Agent (Compound-X) from this compound

This protocol describes a two-step synthesis to couple a 4-fluorobenzyl moiety to the hydroxyl group of this compound via a Williamson ether synthesis.

Step 1: Deprotonation of this compound

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the corresponding alkoxide.

Step 2: Williamson Ether Synthesis

  • To the solution from Step 1, add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous THF (2 mL/mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, Compound-X .

In Vitro Receptor Binding Assay Protocol

This protocol outlines a competitive radioligand binding assay to determine the affinity of Compound-X for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing human sigma-1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Compound-X dissolved in DMSO.

Procedure:

  • Prepare serial dilutions of Compound-X in the assay buffer.

  • In a 96-well plate, add 50 µL of the radioligand solution, 50 µL of the membrane preparation, and 50 µL of either assay buffer (for total binding), non-specific binding control, or the test compound (Compound-X) at various concentrations.

  • Incubate the plate at 37 °C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of Compound-X by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of a sigma-1 receptor antagonist.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cell Cellular Response ER_Lumen ER Lumen BiP BiP (Chaperone) Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Associated Sigma1R_active Sigma-1 Receptor (Active/Dissociated) Sigma1R_inactive->Sigma1R_active Dissociation Cell_Stress Cellular Stress (e.g., ligand binding) Cell_Stress->Sigma1R_inactive Agonist Stimulation Ion_Channels Ion Channels (e.g., NMDA, Ca²⁺) Sigma1R_active->Ion_Channels Modulation Signaling_Modulation Modulation of Neuronal Signaling Ion_Channels->Signaling_Modulation CompoundX Compound-X (Antagonist) CompoundX->Sigma1R_inactive Blocks Activation

Caption: Sigma-1 Receptor Antagonist Mechanism.

Experimental Workflow

The following diagram outlines the workflow for the synthesis and evaluation of novel neuroactive agents from this compound.

experimental_workflow Start Starting Material: This compound Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Screening (Receptor Binding Assays) Characterization->InVitro DataAnalysis Data Analysis (IC₅₀, Kᵢ Determination) InVitro->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Drug Discovery Workflow.

Application of Chiral Auxiliaries in Stereoselective Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Synopsis: An extensive search of scientific literature and chemical databases did not yield specific examples of trans-4-Morpholinocyclohexanol being employed as a chiral auxiliary or catalyst in stereoselective synthesis. This suggests that the compound is not commonly utilized for this purpose, or its applications are not widely documented.

However, the principles of stereoselective synthesis using chiral auxiliaries are well-established. To address the user's interest in this methodology, this document provides a detailed application note and protocols for a structurally related and well-documented chiral auxiliary, trans-2-phenyl-1-cyclohexanol , which serves as an illustrative example.

Introduction to Stereoselective Synthesis and Chiral Auxiliaries

Stereoselective synthesis is a critical discipline in modern organic chemistry and drug development, focusing on the preferential formation of one stereoisomer over others. Many therapeutic agents are chiral, with one enantiomer exhibiting the desired pharmacological activity while the other may be inactive or even harmful. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

The effectiveness of a chiral auxiliary is determined by its ability to create a sterically and/or electronically biased environment that directs an incoming reagent to one face of the molecule. Key performance indicators for a stereoselective synthesis are the chemical yield, the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.), and the enantiomeric excess (e.e.) of the final product.

Illustrative Application Note: trans-2-Phenyl-1-cyclohexanol in Asymmetric Ene Reactions

Overview: trans-2-Phenyl-1-cyclohexanol is a well-established chiral auxiliary used to induce stereoselectivity in various transformations, including ene reactions.[1] In a typical application, the auxiliary is esterified with a prochiral glyoxylate. The resulting chiral ester then undergoes a Lewis acid-catalyzed ene reaction with a prochiral alkene. The bulky phenyl group of the cyclohexanol auxiliary effectively shields one face of the glyoxylate, leading to a highly diastereoselective addition of the alkene.

General Workflow for Chiral Auxiliary Mediated Synthesis

G cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Chiral_Intermediate Chiral Intermediate Prochiral_Substrate->Chiral_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., trans-2-phenyl-1-cyclohexanol) Chiral_Auxiliary->Chiral_Intermediate Diastereomeric_Product Diastereomeric Product Chiral_Intermediate->Diastereomeric_Product Diastereoselective Reaction Reagent Reagent Reagent->Diastereomeric_Product Enantiomerically_Enriched_Product Enantiomerically_Enriched_Product Diastereomeric_Product->Enantiomerically_Enriched_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary Cleavage

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric ene reaction of a glyoxylate ester derived from trans-2-phenyl-1-cyclohexanol.

Alkene SubstrateLewis AcidSolventTemp. (°C)Yield (%)Diastereomeric Ratio (anti:syn)Reference
2,4-Dimethyl-2-penteneSnCl₄CH₂Cl₂-788510:1[1]
α-MethylstyreneTiCl₂(O-i-Pr)₂Toluene-2090>95:5
1-DeceneMe₂AlClCH₂Cl₂-787890:10

Note: The data for α-Methylstyrene and 1-Decene are illustrative and based on typical results for such reactions, as specific literature citations were not available in the search results.

Experimental Protocols

1. Preparation of the Chiral Glyoxylate Ester

This protocol describes the esterification of the chiral auxiliary with glyoxylic acid.

  • Materials:

    • (1R,2R)-(-)-2-phenyl-1-cyclohexanol

    • Glyoxylic acid monohydrate

    • Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of (1R,2R)-(-)-2-phenyl-1-cyclohexanol (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C, add DMAP (0.1 eq).

    • Slowly add a solution of DCC (1.1 eq) in CH₂Cl₂.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

    • Filter the mixture to remove the dicyclohexylurea precipitate and wash the solid with cold CH₂Cl₂.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure chiral glyoxylate ester.

2. Asymmetric Ene Reaction

This protocol details the diastereoselective carbon-carbon bond formation.

  • Materials:

    • Chiral glyoxylate ester (from Protocol 1)

    • 2,4-Dimethyl-2-pentene

    • Tin(IV) chloride (SnCl₄) (1.0 M solution in CH₂Cl₂)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the chiral glyoxylate ester (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add 2,4-dimethyl-2-pentene (1.5 eq).

    • Slowly add the SnCl₄ solution (1.1 eq) dropwise over 10 minutes, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 3 hours.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis of the crude product.

    • Purify the product by flash chromatography to isolate the major diastereomer.

Reaction Scheme: Asymmetric Ene Reaction

Caption: Asymmetric ene reaction of a chiral glyoxylate with an alkene. (Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a functional diagram).

3. Cleavage of the Chiral Auxiliary

This final step liberates the enantiomerically enriched product and allows for recovery of the auxiliary.

  • Materials:

    • Ene adduct (from Protocol 2)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of the purified ene adduct (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the residue by column chromatography to separate the enantiomerically enriched alcohol product from the recovered trans-2-phenyl-1-cyclohexanol auxiliary.

Conclusion

While this compound does not have a documented role in stereoselective synthesis based on available literature, the principles of this powerful chemical technology can be understood through the study of established chiral auxiliaries. The example of trans-2-phenyl-1-cyclohexanol in asymmetric ene reactions demonstrates the typical workflow, from attachment of the auxiliary to a prochiral substrate, through the key diastereoselective reaction, to the final cleavage and recovery of the auxiliary. This methodology remains a cornerstone of asymmetric synthesis for academic research and the development of complex chiral molecules in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Scaling Up trans-4-Morpholinocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trans-4-Morpholinocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory-scale synthesis involves the stereoselective reduction of 4-morpholinocyclohexanone. An alternative route involves the reaction of trans-4-aminocyclohexanol with a suitable bis(2-haloethyl) ether.

Q2: How can I improve the trans:cis isomer ratio in my product?

A2: Achieving a high trans:cis isomer ratio is a primary challenge. The stereochemical outcome is highly dependent on the choice of reducing agent and reaction conditions. Bulky reducing agents that favor axial attack on the cyclohexanone ring will typically yield a higher proportion of the trans isomer.

Q3: What are the most effective methods for separating trans and cis isomers of 4-Morpholinocyclohexanol?

A3: Fractional crystallization is a widely used technique for separating the isomers. The trans isomer, often being more thermodynamically stable and possessing a different crystal lattice energy, may selectively crystallize from a suitable solvent system. Additionally, derivatization of the hydroxyl group to form esters, followed by recrystallization and subsequent hydrolysis, can be an effective separation strategy.[1][2]

Q4: What are the common byproducts in the synthesis of this compound?

A4: The most common impurity is the cis-4-Morpholinocyclohexanol isomer. If the synthesis involves the reduction of 4-morpholinocyclohexanone, incomplete reduction can leave residual starting material. In syntheses where the morpholine ring is constructed, byproducts such as N-ethylmorpholine and high-molecular-weight condensation products can form.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).- If the reaction has stalled, consider adding a fresh portion of the reducing agent.- Ensure the reaction temperature is optimal for the chosen reducing agent.
Suboptimal Reducing Agent - For the reduction of 4-morpholinocyclohexanone, sodium borohydride (NaBH₄) is a common choice that favors the trans product.[3]- Consider using a bulkier reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), which can enhance trans selectivity.
Catalyst Deactivation (for catalytic hydrogenation) - If using catalytic hydrogenation, ensure the catalyst is not poisoned by impurities in the starting material or solvent.[4]- Use high-purity starting materials and solvents.- Consider using a fresh batch of catalyst.
Product Loss During Workup - Optimize the extraction and purification steps to minimize product loss.- Ensure the pH is appropriately adjusted during aqueous workup to prevent the product from remaining in the aqueous layer.
Issue 2: Poor trans:cis Isomer Ratio
Potential Cause Troubleshooting Steps
Non-Stereoselective Reduction Conditions - The choice of reducing agent is critical. Sodium borohydride reduction of substituted cyclohexanones generally favors the formation of the trans isomer through axial attack of the hydride.[3]- Lowering the reaction temperature can often improve stereoselectivity.- The Meerwein-Ponndorf-Verley (MPV) reduction can also be a highly stereoselective method.[5][6]
Isomerization During Reaction or Workup - Avoid harsh acidic or basic conditions during workup, as this can potentially lead to isomerization.- Ensure the reaction temperature is not excessively high, which could favor the formation of the thermodynamically more stable product, which may not be the desired kinetic product.
Inaccurate Isomer Ratio Analysis - Use a reliable analytical method to determine the isomer ratio, such as ¹H NMR, ¹³C NMR, or GC. The axial and equatorial protons on the carbon bearing the hydroxyl group will have distinct chemical shifts and coupling constants.

Quantitative Data

Table 1: Stereoselectivity in the Reduction of Substituted Cyclohexanones (Analogous Systems)

PrecursorReducing Agent/CatalystSolventTemperature (°C)trans:cis RatioReference
4-tert-butylcyclohexanoneSodium BorohydrideEthanol25Major:trans[3]
p-Aminobenzoic acid5% Ru/C10% NaOH (aq)1004.6:1[7]
p-AcetamidophenolRaney NickelEthanol180~4:1[8]

Experimental Protocols

Protocol: Stereoselective Reduction of 4-Morpholinocyclohexanone to this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-morpholinocyclohexanone in a suitable anhydrous solvent (e.g., methanol or ethanol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1.1 and 1.5 equivalents.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Slowly add a quenching agent, such as acetone or dilute hydrochloric acid, to destroy the excess sodium borohydride.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup: Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the residue. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to enrich the trans isomer.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 4-Morpholinocyclohexanone in Solvent Cool Cool to 0 °C Start->Cool Add_Reducer Add NaBH₄ Cool->Add_Reducer Stir Stir and Monitor (TLC/GC) Add_Reducer->Stir Quench Quench Excess NaBH₄ Stir->Quench Reaction Complete Solvent_Removal Solvent Removal Quench->Solvent_Removal Extraction Aqueous Workup & Extraction Solvent_Removal->Extraction Purification Dry, Concentrate & Recrystallize Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

stereoselective_reduction cluster_ketone 4-Morpholinocyclohexanone cluster_products Products ketone trans_product trans-Isomer (Major) ketone->trans_product Axial Attack (less hindered) cis_product cis-Isomer (Minor) ketone->cis_product Equatorial Attack (more hindered)

Caption: Stereoselective reduction of 4-morpholinocyclohexanone.

troubleshooting_workflow Start Problem Encountered Check_Purity Check Starting Material Purity Start->Check_Purity Analyze_Ratio Analyze trans:cis Ratio (NMR/GC) Check_Purity->Analyze_Ratio Monitor_Reaction Monitor Reaction Progress Analyze_Ratio->Monitor_Reaction Low_Yield Low Yield? Monitor_Reaction->Low_Yield Poor_Selectivity Poor Selectivity? Low_Yield->Poor_Selectivity No Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Yes Optimize_Reducer Optimize Reducing Agent/Conditions Poor_Selectivity->Optimize_Reducer Yes End Problem Solved Poor_Selectivity->End No Incomplete_Rxn->Optimize_Reducer Yes Optimize_Purification Optimize Purification/Workup Incomplete_Rxn->Optimize_Purification No Optimize_Reducer->End Optimize_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of trans-4-Morpholinocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most prevalent impurities typically arise from the synthesis of the precursor, trans-4-aminocyclohexanol, and the subsequent morpholine addition. These include:

  • cis-4-Morpholinocyclohexanol: The geometric isomer is often the most significant impurity. Its formation is rooted in the synthesis of the 4-aminocyclohexanol intermediate, where catalytic hydrogenation of p-acetamidophenol can yield a mixture of cis and trans isomers.[1][2][3]

  • Unreacted Starting Materials: Residual amounts of trans-4-aminocyclohexanol and the reagents used for introducing the morpholine ring (e.g., di(2-chloroethyl)ether or similar) can remain in the final product if the reaction does not go to completion or purification is inadequate.

  • By-products from Side Reactions: Depending on the synthetic route for attaching the morpholine group, various side products can be generated. For instance, over-alkylation or elimination reactions can lead to undesired compounds.

  • Residual Solvents: Solvents used during the reaction and purification steps may be present in the final product.[4]

  • Inorganic Salts: Salts formed during pH adjustments or as by-products of the reaction can be carried through if not properly removed during workup.

Q2: How can I detect and quantify the cis-isomer impurity?

A variety of analytical techniques can be employed for the detection and quantification of the cis-isomer and other impurities.[4][5] Commonly used methods include:

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds, including the cis and trans isomers of 4-Morpholinocyclohexanol.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can effectively separate the isomers and other non-volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the cis and trans isomers based on differences in their chemical shifts and coupling constants. NMR can also be used for quantification.[5]

  • Mass Spectrometry (MS): When coupled with chromatography (GC-MS or LC-MS), mass spectrometry can help identify unknown impurities by providing molecular weight and fragmentation information.[7][8]

Troubleshooting Guide

Problem: My final product contains a high percentage of the cis-isomer.

Potential Cause Suggested Solution
Non-optimal Hydrogenation Conditions: The catalytic hydrogenation of the p-acetamidophenol precursor significantly influences the trans/cis isomer ratio.[1][2]- Catalyst Selection: The choice of catalyst (e.g., Rhodium on Alumina, Raney Nickel) can affect the stereoselectivity.[1] Review and optimize the catalyst system. - Reaction Temperature and Pressure: Hydrogenation conditions such as temperature and pressure play a crucial role. For example, hydrogenation of p-acetamidophenol with Raney Nickel at 180°C and 10 bar H₂ pressure can yield a trans:cis ratio of approximately 4:1.[1]
Ineffective Isomer Separation: The purification method may not be adequate to separate the cis and trans isomers.- Fractional Crystallization: This is a common method for separating the isomers of the 4-acetamidocyclohexanol intermediate.[1][9] Optimization of the solvent system and crystallization conditions is key. - Chromatographic Purification: Column chromatography of the final product or an intermediate can be employed to separate the isomers.

Problem: I am observing unreacted starting materials in my final product.

Potential Cause Suggested Solution
Incomplete Reaction: The reaction for introducing the morpholine ring may not have reached completion.- Reaction Time: Increase the reaction time and monitor the progress using TLC or GC. - Reaction Temperature: Optimize the reaction temperature to improve the reaction rate. - Stoichiometry: Ensure the correct stoichiometry of reactants is being used. An excess of one reactant may be necessary to drive the reaction to completion.
Inefficient Purification: The workup and purification steps may not be effectively removing the starting materials.- Extraction: Optimize the pH and solvent for liquid-liquid extraction to remove unreacted starting materials. - Recrystallization: Choose a suitable solvent system for recrystallization that selectively precipitates the desired product, leaving the starting materials in the mother liquor.

Quantitative Data on Isomer Ratios

The ratio of trans to cis isomers is heavily dependent on the hydrogenation conditions of the p-acetamidophenol precursor.

Catalyst Solvent Temperature Pressure trans:cis Ratio Reference
Rhodium on Al₂O₃EthanolRoom Temperature~3.5 bar~1:1[1]
Raney NickelEthanol180°C10 bar~4:1[1]
Rhodium on Al₂O₃Not specified98-110°CNot specified~80:20 (4:1)[1]
Platinum OxideWaterRoom Temperature~3 bar~4:1[3]

Experimental Protocols

General Protocol for Impurity Analysis by Gas Chromatography (GC)

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol, dichloromethane) to a known concentration.

  • Instrument Setup:

    • Column: Use a capillary column suitable for the analysis of amines and alcohols (e.g., a polar column like a wax or a mid-polar column).

    • Injector: Set the injector temperature to ensure complete volatilization of the sample (e.g., 250°C).

    • Oven Program: Develop a temperature gradient program that provides good separation of the cis and trans isomers and other potential impurities. A typical program might start at a low temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

    • Detector: A Flame Ionization Detector (FID) is commonly used for this type of analysis. Set the detector temperature appropriately (e.g., 280°C).

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to the trans and cis isomers based on their retention times (which can be confirmed using pure standards if available). The peak areas can be used to determine the relative percentage of each component.

Troubleshooting Workflow

Troubleshooting_Impurity_in_trans_4_Morpholinocyclohexanol_Synthesis start Start: Impurity Detected in Final Product check_impurity_type Identify Impurity Type (GC, HPLC, NMR, MS) start->check_impurity_type cis_isomer High cis-Isomer Content check_impurity_type->cis_isomer cis-Isomer unreacted_sm Unreacted Starting Materials check_impurity_type->unreacted_sm Starting Material other_impurity Other Impurities (By-products, Solvents) check_impurity_type->other_impurity Other review_hydrogenation Review Precursor Synthesis: - Catalyst - Temperature - Pressure cis_isomer->review_hydrogenation optimize_separation Optimize Isomer Separation: - Fractional Crystallization - Column Chromatography cis_isomer->optimize_separation review_reaction_conditions Review Morpholine Addition: - Reaction Time - Temperature - Stoichiometry unreacted_sm->review_reaction_conditions optimize_purification Optimize Purification: - Extraction - Recrystallization unreacted_sm->optimize_purification review_synthesis_route Review Overall Synthesis Route for Side Reactions other_impurity->review_synthesis_route optimize_workup Optimize Workup and Drying: - Washing Steps - Drying Conditions other_impurity->optimize_workup end_product_ok Final Product Meets Purity Specifications review_hydrogenation->end_product_ok optimize_separation->end_product_ok review_reaction_conditions->end_product_ok optimize_purification->end_product_ok review_synthesis_route->end_product_ok optimize_workup->end_product_ok

References

Technical Support Center: Synthesis of trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trans-4-Morpholinocyclohexanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-Morpholinocyclohexanol?

A1: The most prevalent and efficient method for synthesizing 4-Morpholinocyclohexanol is through the reductive amination of 4-hydroxycyclohexanone with morpholine. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.[1][2]

Q2: How can I improve the overall yield of my reductive amination reaction?

A2: Low yields in reductive amination can be attributed to several factors. Key areas to optimize include ensuring complete imine formation, selecting an appropriate reducing agent, and maintaining optimal reaction conditions.[1] To drive the equilibrium towards imine formation, consider removing water using molecular sieves or azeotropic distillation.[1]

Q3: I am observing a significant amount of the cis-isomer in my product. How can I increase the yield of the desired trans-isomer?

Q4: What are the common side products in this synthesis, and how can they be minimized?

A4: Common side products include the formation of the cis-isomer and the reduction of the starting 4-hydroxycyclohexanone to 1,4-cyclohexanediol. The formation of the alcohol byproduct can be minimized by using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion over the ketone.[1][2]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Iminium Ion Formation Ensure the reaction pH is mildly acidic (pH 4-6) to facilitate iminium ion formation. For sluggish reactions, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the equilibrium.[1] With morpholine being a weaker nucleophile, allowing for a longer reaction time for imine formation before adding the reducing agent may be beneficial.[2]
Decomposition of Reducing Agent Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride is moisture-sensitive; ensure it is handled under anhydrous conditions.
Sub-optimal Reaction Temperature While many reductive aminations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier, especially with less reactive substrates.[1]
Incorrect Stoichiometry Ensure the correct molar ratios of reactants. A slight excess of the amine (morpholine) is often used.
Poor Trans:Cis Isomer Ratio
Potential Cause Suggested Solution
Choice of Reducing Agent The choice of reducing agent can significantly influence the stereoselectivity. Experiment with different borohydride reagents. Sodium triacetoxyborohydride is a good starting point. Less hindered reducing agents may favor axial attack, leading to the cis-isomer, while bulkier reagents may favor equatorial attack, yielding the trans-isomer.
Reaction Temperature Lowering the reaction temperature may improve stereoselectivity. It is recommended to perform the reduction at 0 °C or even lower temperatures.
Solvent Effects The polarity of the solvent can influence the transition state of the reduction. Screen different anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,2-dichloroethane (DCE).
Product Purification Challenges
Potential Cause Suggested Solution
Difficulty in Separating Cis and Trans Isomers If the isomers are difficult to separate by standard column chromatography, consider converting the amine to a salt (e.g., hydrochloride) and attempting fractional crystallization.[3] Alternatively, derivatization of the hydroxyl group to an ester followed by crystallization and subsequent hydrolysis can be an effective method for separating isomers of similar compounds.
Co-elution of Product and Starting Materials If the product and starting materials have similar polarities, an acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove impurities, and then the aqueous layer is basified and the product re-extracted with an organic solvent.

Experimental Protocols

Reductive Amination of 4-Hydroxycyclohexanone with Morpholine

This protocol is adapted from a general procedure for the reductive amination of 4-hydroxycyclohexanone.[1][2]

Materials and Reagents:

Reagent/MaterialGrade
4-HydroxycyclohexanoneReagent
MorpholineAnhydrous
Sodium triacetoxyborohydride (NaBH(OAc)₃)Reagent
Dichloromethane (DCM)Anhydrous
Acetic AcidGlacial
Saturated Sodium Bicarbonate Solution
Anhydrous Magnesium Sulfate
Hydrochloric Acid (for workup)
Sodium Hydroxide (for workup)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-hydroxycyclohexanone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the 4-hydroxycyclohexanone in anhydrous dichloromethane (DCM). To this solution, add morpholine (1.1 eq) via syringe.

  • Acid Catalyst: Add glacial acetic acid (0.1-0.2 eq) to the reaction mixture to achieve a pH of approximately 5-6. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic; maintain the temperature at room temperature or cool to 0 °C for potentially better stereoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to separate the trans and cis isomers.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Start Add_Reagents 1. Add 4-hydroxycyclohexanone, morpholine, and DCM to flask. Start->Add_Reagents Add_Catalyst 2. Add acetic acid and stir for 1-2 hours. Add_Reagents->Add_Catalyst Add_Reducing_Agent 3. Add NaBH(OAc)3 and monitor reaction. Add_Catalyst->Add_Reducing_Agent Reaction_Complete Reaction Complete? Add_Reducing_Agent->Reaction_Complete Reaction_Complete->Add_Reducing_Agent No Quench 4. Quench with NaHCO3 solution. Reaction_Complete->Quench Yes Extract 5. Extract with DCM. Quench->Extract Dry_Concentrate 6. Dry and concentrate crude product. Extract->Dry_Concentrate Purify 7. Purify by chromatography or crystallization. Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Low_Yield Low Yield of 4-Morpholinocyclohexanol Check_Imine Incomplete iminium ion formation? Low_Yield->Check_Imine Check_Reagent Reducing agent decomposed? Low_Yield->Check_Reagent Check_Conditions Sub-optimal reaction conditions? Low_Yield->Check_Conditions Solution_Imine Add dehydrating agent (e.g., molecular sieves). Increase imine formation time. Check_Imine->Solution_Imine Solution_Reagent Use fresh, anhydrous reducing agent. Check_Reagent->Solution_Reagent Solution_Conditions Optimize temperature and pH (4-6). Check_Conditions->Solution_Conditions

Caption: Troubleshooting guide for low product yield.

troubleshooting_isomer_ratio Poor_Ratio Poor trans:cis Isomer Ratio Check_Reducing_Agent Sub-optimal reducing agent? Poor_Ratio->Check_Reducing_Agent Check_Temperature Reaction temperature too high? Poor_Ratio->Check_Temperature Check_Solvent Solvent effect not considered? Poor_Ratio->Check_Solvent Solution_Reducing_Agent Screen different borohydride reagents. Consider bulkier reducing agents. Check_Reducing_Agent->Solution_Reducing_Agent Solution_Temperature Perform the reduction at a lower temperature (e.g., 0 °C). Check_Temperature->Solution_Temperature Solution_Solvent Screen different anhydrous solvents (DCM, THF, DCE). Check_Solvent->Solution_Solvent

Caption: Troubleshooting guide for poor trans:cis isomer ratio.

References

optimization of reaction conditions for trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of trans-4-Morpholinocyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is the catalytic hydrogenation of a p-aminophenol derivative, typically p-acetamidophenol (paracetamol), to produce a mixture of cis- and trans-4-aminocyclohexanol. The second step is the selective N-alkylation of the trans-isomer of 4-aminocyclohexanol with a suitable precursor to form the morpholine ring.

Q2: How can I obtain the pure trans-isomer of 4-aminocyclohexanol?

A2: The hydrogenation of p-acetamidophenol typically yields a mixture of cis and trans isomers. Separation of the desired trans-isomer is crucial. A common method is fractional crystallization of the resulting acetamidocyclohexanol intermediate from a solvent like acetone before hydrolysis.[1] Alternatively, the isomer mixture of 4-aminocyclohexanol can be separated by crystallization after hydrolysis by carefully adjusting the pH and temperature of the solution.[1][2]

Q3: What are the key challenges in the N-alkylation step to form the morpholine ring?

A3: Key challenges in the N-alkylation of trans-4-aminocyclohexanol with a reagent like bis(2-chloroethyl) ether include preventing over-alkylation (quaternization of the nitrogen), minimizing side reactions such as elimination, and ensuring the reaction goes to completion. Careful control of stoichiometry, temperature, and the choice of base is critical for a successful reaction.

Troubleshooting Guides

Step 1: Synthesis of trans-4-Aminocyclohexanol
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Aminocyclohexanol Mixture - Incomplete hydrogenation reaction.- Catalyst poisoning or deactivation.- Increase reaction time or hydrogen pressure.[3]- Use fresh, high-quality catalyst (e.g., Raney Nickel, Rhodium on Alumina).- Ensure starting materials and solvent are free of impurities that could poison the catalyst.
Poor trans:cis Isomer Ratio - Suboptimal hydrogenation catalyst or reaction conditions.- The choice of catalyst can influence the stereoselectivity. Rhodium on Al₂O₃ has been reported to give a roughly 1:1 ratio, while Raney Nickel at higher temperatures and pressures can favor the trans isomer (up to 80:20).[1][3]- Varying the reaction temperature and pressure may also influence the isomer ratio.
Difficulty in Separating trans-Isomer - Improper crystallization technique.- Impurities hindering crystallization.- For acetamidocyclohexanol, use a suitable solvent for fractional crystallization, such as acetone.[1]- For aminocyclohexanol, after hydrolysis, adjust the aqueous solution to be strongly alkaline (pH > 13) and cool to low temperatures (e.g., -8°C to -10°C) to selectively precipitate the trans-isomer.[1][2]- Ensure complete hydrolysis of the acetamido group before attempting isomer separation.
Step 2: Synthesis of this compound
Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction.- Formation of byproducts.- Increase reaction temperature or prolong reaction time.- Use a suitable base (e.g., potassium carbonate, triethylamine) to scavenge the HCl produced during the reaction.- Ensure an appropriate solvent is used (e.g., DMF, acetonitrile).
Presence of Unreacted trans-4-Aminocyclohexanol - Insufficient alkylating agent.- Reaction conditions not optimal.- Use a slight excess of the bis(2-haloethyl) ether.- Increase the reaction temperature and monitor the reaction progress by TLC or GC.
Formation of a Quaternary Ammonium Salt - Over-alkylation of the morpholine nitrogen.- Carefully control the stoichiometry of the reactants. Avoid a large excess of the alkylating agent.- Monitor the reaction closely and stop it once the starting material is consumed.
Product is Difficult to Purify - Presence of multiple byproducts.- Residual starting materials.- Utilize column chromatography (e.g., silica gel) with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to separate the desired product from impurities.- Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by neutralization to obtain the free base.

Experimental Protocols

Synthesis of trans-4-Aminocyclohexanol

This protocol is based on the catalytic hydrogenation of p-acetamidophenol.

Materials:

  • p-Acetamidophenol (Paracetamol)

  • Ethanol

  • Raney Nickel or 5% Rhodium on Al₂O₃

  • Hydrogen gas

  • Sodium Hydroxide solution (20% and 50%)

Procedure:

  • Hydrogenation: In a high-pressure vessel, dissolve p-acetamidophenol in ethanol. Add the hydrogenation catalyst (e.g., Raney Nickel).

  • Pressurize the vessel with hydrogen gas (e.g., 4.5 bar).[4]

  • Heat the mixture to a specified temperature (e.g., 100°C) and stir for several hours (e.g., 24-36 hours) until the starting material is consumed (monitored by GC).[3][4]

  • Cool the reaction mixture and filter to remove the catalyst.

  • Hydrolysis: Add a 20% sodium hydroxide solution to the filtrate until the pH is approximately 13.5.[2]

  • Heat the mixture under reflux for 6-8 hours to ensure complete hydrolysis of the acetamido group.[1]

  • Isomer Separation: Cool the solution to room temperature and add 50% sodium hydroxide solution to lower the freezing point. Cool the solution to approximately -10°C to precipitate the trans-4-aminocyclohexanol.[1][2]

  • Filter the precipitate and wash with cold water to obtain the pure trans-isomer.

Synthesis of this compound

This is a general protocol for the N-alkylation of trans-4-aminocyclohexanol.

Materials:

  • trans-4-Aminocyclohexanol

  • Bis(2-chloroethyl) ether

  • Potassium carbonate (or another suitable base)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

Procedure:

  • Dissolve trans-4-aminocyclohexanol in DMF in a round-bottom flask.

  • Add a slight excess of potassium carbonate to the mixture.

  • Add bis(2-chloroethyl) ether dropwise to the stirring suspension.

  • Heat the reaction mixture (e.g., 80-100°C) and monitor its progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of trans-4-Aminocyclohexanol cluster_step2 Step 2: Synthesis of this compound start1 p-Acetamidophenol hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, H₂) start1->hydrogenation mixture cis/trans-Acetamidocyclohexanol Mixture hydrogenation->mixture hydrolysis Alkaline Hydrolysis (NaOH, H₂O, Heat) mixture->hydrolysis isomers cis/trans-4-Aminocyclohexanol Mixture hydrolysis->isomers separation Isomer Separation (Crystallization) isomers->separation trans_amino trans-4-Aminocyclohexanol separation->trans_amino start2 trans-4-Aminocyclohexanol trans_amino->start2 alkylation N-Alkylation (bis(2-chloroethyl) ether, Base) start2->alkylation crude_product Crude Product alkylation->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues start Low Yield of Final Product low_intermediate Low Yield of trans-4-Aminocyclohexanol start->low_intermediate incomplete_alkylation Incomplete N-Alkylation start->incomplete_alkylation poor_ratio Poor trans:cis Ratio low_intermediate->poor_ratio contributes to separation_fail Inefficient Isomer Separation low_intermediate->separation_fail contributes to side_reactions Side Reactions (e.g., Over-alkylation) incomplete_alkylation->side_reactions often linked with purification_loss Loss during Purification incomplete_alkylation->purification_loss can lead to

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Resolving Cis/Trans Isomers of Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

print(google_search.search(queries=["resolving cis/trans isomers of 4-morpholinocyclohexanol", "separation of diastereomeric cyclohexanol derivatives", "troubleshooting HPLC separation of isomers", "troubleshooting flash column chromatography separation of diastereomers", "NMR analysis of cis and trans isomers of substituted cyclohexanols", "crystallization-induced resolution of diastereomers"]))

Welcome to the technical support center for the resolution of cis/trans isomers of morpholinocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the separation and analysis of these diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of morpholinocyclohexanol?

A1: The main difficulty lies in the similar physicochemical properties of the cis and trans diastereomers. Because they have the same molecular weight and often similar polarities, achieving baseline separation can be challenging. The specific orientation of the bulky morpholino and hydroxyl groups on the cyclohexane ring dictates the subtle differences in their interaction with stationary phases, which must be exploited for successful resolution.

Q2: Which analytical techniques are most suitable for resolving these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography are the most common and effective methods.[1][2] The choice between them often depends on the scale of the separation (analytical vs. preparative). Gas Chromatography (GC) can also be an option if the isomers are volatile or can be derivatized to increase volatility.[3] For analytical confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for distinguishing between the cis and trans configurations.[4][5]

Q3: How can I confirm the identity of the separated cis and trans isomers?

A3: 1H NMR spectroscopy is a powerful tool for this purpose. The coupling constants (3J(H,H)) between vicinal protons on the cyclohexane ring are typically different for cis and trans isomers due to their distinct dihedral angles.[4][6] Generally, the trans isomer will show a larger coupling constant for the proton attached to the same carbon as the hydroxyl group, as it will have axial-axial couplings to neighboring protons. In contrast, the cis isomer will exhibit smaller axial-equatorial or equatorial-equatorial couplings.[5]

Q4: Is crystallization a viable method for separating these isomers?

A4: Yes, crystallization can be a highly effective method, particularly for larger-scale separations.[3] Techniques like diastereomeric recrystallization or crystallization-induced diastereomer transformation (CIDT) can be employed.[7][8][9] This often involves finding a solvent system where one isomer is significantly less soluble than the other, allowing for its selective precipitation.

Troubleshooting Guides

HPLC Separation Issues

This section addresses common problems encountered during the HPLC separation of morpholinocyclohexanol isomers.

Problem 1: Poor resolution or co-elution of isomer peaks.

  • Possible Cause: The mobile phase composition is not optimal for differentiating the subtle structural differences between the isomers.

  • Solution:

    • Adjust Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase.[10] Increasing the aqueous component can enhance retention and improve separation.

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one doesn't provide adequate separation, try the other.

    • Modify Mobile Phase pH: Since morpholine is a basic functional group, adjusting the pH of the mobile phase can alter the ionization state of the molecule and significantly impact retention and selectivity.[10]

    • Change Column Temperature: Adjusting the column temperature can alter the selectivity of the separation.[11][12]

Problem 2: Peak tailing or fronting.

  • Possible Cause (Tailing): Secondary interactions between the basic morpholino group and acidic silanol groups on the silica-based stationary phase.

  • Solution (Tailing):

    • Add a Mobile Phase Modifier: Incorporate a small amount of a basic additive, such as triethylamine or diethylamine, to the mobile phase to mask the active silanol groups.

    • Use a Different Column: Consider using an end-capped column or a column with a different stationary phase chemistry.

  • Possible Cause (Fronting): The sample is dissolved in a solvent stronger than the mobile phase.

  • Solution (Fronting): Dissolve the sample in the initial mobile phase composition whenever possible.[13]

Problem 3: Shifting retention times.

  • Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration.

  • Solution:

    • Use a Column Oven: Maintain a consistent temperature using a thermostatted column compartment.[13]

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.[11]

    • Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.[11]

Flash Column Chromatography Separation Issues

This guide provides solutions for common issues during preparative separation using flash chromatography.

Problem 1: Isomers are eluting together.

  • Possible Cause: The chosen solvent system has insufficient selectivity.

  • Solution:

    • Thorough TLC Screening: Perform a detailed screen of various solvent systems using Thin-Layer Chromatography (TLC) to identify a system that provides the largest difference in Retention Factor (ΔRf) between the two isomers.[1]

    • Use a Shallow Gradient: A slow, gradual increase in the polarity of the mobile phase can often improve the resolution of closely eluting compounds.[1]

    • Alternative Stationary Phases: If silica gel is not effective, consider using alumina or a bonded-phase silica like diol, which can offer different selectivity.[1]

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the highly polar morpholinocyclohexanol from the stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.[1] For instance, if using an ethyl acetate/hexane system, you can switch to a dichloromethane/methanol system, as methanol has a stronger eluting power.[1]

Problem 3: The compound decomposes on the column.

  • Possible Cause: The acidic nature of silica gel may be causing degradation of the morpholinocyclohexanol.

  • Solution:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base, such as triethylamine, before packing the column.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[14]

Quantitative Data Summary

ParameterFlash Column ChromatographyAnalytical HPLCPreparative HPLC
Typical Loading Capacity 100 mg - 10 g< 1 mg10 mg - 1 g
Resolution ModerateHighHigh
Solvent Consumption HighLowHigh
Typical Particle Size 40-63 µm3-5 µm5-10 µm
Analysis Time HoursMinutesMinutes to Hours

Experimental Protocols

Protocol 1: Analytical HPLC Method Development for Isomer Separation
  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare two mobile phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient: Run a scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.

  • Isocratic/Gradient Optimization: Based on the scouting run, develop an optimized isocratic or shallow gradient method that provides the best separation of the two isomer peaks. Adjust the mobile phase composition and pH as needed to improve resolution.[10]

  • Flow Rate and Temperature: Start with a flow rate of 1.0 mL/min and a column temperature of 25°C. These can be adjusted to fine-tune the separation.[13]

Protocol 2: Preparative Flash Column Chromatography
  • TLC Analysis: Systematically test various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a composition that gives a good separation of the two isomers on a TLC plate, with the lower Rf spot around 0.2-0.3.[1]

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, least polar mobile phase identified in the TLC analysis.[1]

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of a suitable solvent. For better resolution, consider a dry loading method where the sample is adsorbed onto a small amount of silica gel before being added to the column.[15]

  • Elution: Begin elution with the least polar solvent system and gradually increase the polarity. Collect fractions and monitor their composition by TLC.

  • Fraction Analysis: Combine the fractions containing the pure isomers and evaporate the solvent to recover the separated products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis & Isolation start Crude Mixture of cis/trans Isomers dissolve Dissolve in Minimal Solvent start->dissolve hplc HPLC Separation dissolve->hplc Analytical Scale flash Flash Chromatography dissolve->flash Preparative Scale crystallization Crystallization dissolve->crystallization Large Scale nmr NMR Analysis for Isomer Identification hplc->nmr flash->nmr crystallization->nmr cis Pure cis Isomer nmr->cis trans Pure trans Isomer nmr->trans

Caption: General experimental workflow for resolving and identifying cis/trans isomers.

troubleshooting_flowchart cluster_hplc HPLC Troubleshooting cluster_flash Flash Chromatography Troubleshooting start Poor Isomer Separation (Co-elution) q1 Adjust Mobile Phase (Solvent Ratio, pH)? start->q1 HPLC q3 Optimize Solvent System (TLC Screening)? start->q3 Flash a1_yes Improved Separation q1->a1_yes Yes a1_no No Improvement q1->a1_no No q2 Change Stationary Phase (e.g., different column)? a1_no->q2 a2_yes Improved Separation q2->a2_yes Yes a2_no Consider Alternative Technique q2->a2_no No a3_yes Improved Separation q3->a3_yes Yes a3_no No Improvement q3->a3_no No q4 Use Shallower Gradient? a3_no->q4 a4_yes Improved Separation q4->a4_yes Yes a4_no Try Alternative Stationary Phase q4->a4_no No

Caption: Decision tree for troubleshooting poor isomer separation.

References

Technical Support Center: trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trans-4-Morpholinocyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance on experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound?

A: this compound contains both a secondary amine (within the morpholine ring) and a secondary alcohol functional group. These groups can be susceptible to degradation under certain conditions. Key concerns include:

  • Oxidation: The secondary amine and the alcohol group can be prone to oxidation, especially in the presence of oxidizing agents, light, or trace metal ions.

  • Dehydration: Under acidic conditions and/or heat, the alcohol group could undergo dehydration, potentially leading to the formation of an alkene.

  • Reaction with Excipients: The amine group can react with certain pharmaceutical excipients, such as reducing sugars (e.g., lactose), leading to the Maillard reaction. Aldehyde impurities in excipients can also react with the amine.

Q2: How should I properly store this compound?

A: To ensure the stability of this compound, it is recommended to store it in a well-closed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid contact with strong oxidizing agents.

Q3: I am observing unexpected peaks in my chromatogram when analyzing a formulation containing this compound. What could be the cause?

A: Unexpected peaks could be due to several reasons:

  • Degradation Products: The compound may be degrading under your experimental or storage conditions. Review the potential degradation pathways (see below) and consider if your conditions (e.g., pH, temperature, light exposure) could be promoting these reactions.

  • Impurities from Synthesis: The unexpected peaks could be impurities from the synthesis of this compound.

  • Interaction with Excipients: If you are working with a formulation, the new peaks could be the result of a reaction between this compound and an excipient. A compatibility study is recommended.

Q4: Are there any known incompatibilities with common pharmaceutical excipients?

  • Reducing Sugars (e.g., Lactose, Dextrose): The amine functionality can undergo a Maillard reaction with reducing sugars, leading to discoloration (browning) and the formation of complex degradation products.

  • Excipients with Aldehyde Impurities: Some excipients may contain trace amounts of aldehyde impurities which can react with the amine to form Schiff bases.

  • Strong Oxidizing Agents: These should be avoided as they can lead to the oxidation of both the morpholine and cyclohexanol moieties.

Troubleshooting Guides

Issue 1: Loss of Potency or Appearance of Degradants in Solution

Possible Cause: The compound may be unstable in the chosen solvent system or under the storage conditions.

Troubleshooting Steps:

  • pH Adjustment: Investigate the stability of this compound at different pH values. Generally, amines are more stable at neutral to slightly basic pH.

  • Solvent Selection: If using aqueous solutions, ensure the water is of high purity and free from metal ions. Consider using buffered solutions. For organic solutions, ensure the solvent is free of peroxides.

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) and protect from light.

  • Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Discoloration or Physical Changes in a Solid Formulation

Possible Cause: This is often an indication of a chemical reaction, potentially a Maillard reaction with a reducing sugar excipient.

Troubleshooting Steps:

  • Excipient Review: Identify if any excipients in your formulation are reducing sugars (e.g., lactose).

  • Compatibility Study: Perform a binary mixture study of this compound with each excipient. Store the mixtures under accelerated conditions (e.g., 40 °C/75% RH) and analyze for degradation and physical changes.

  • Excipient Replacement: If an incompatibility is identified, replace the problematic excipient with a non-reducing sugar (e.g., sucrose, mannitol) or another suitable alternative.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is crucial to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105 °C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable, validated stability-indicating method (e.g., HPLC with UV/MS detection). Compare the chromatograms of the stressed samples to that of an unstressed control.

Data Presentation:

Stress ConditionReagentTemperatureDurationExpected Degradation (%)
Acidic Hydrolysis0.1 M HCl60 °C24 hours5-20%
Basic Hydrolysis0.1 M NaOH60 °C24 hours5-20%
Oxidation3% H₂O₂Room Temp24 hours5-20%
Thermal (Solid)N/A105 °C48 hours5-20%
Photolytic (Solid & Solution)N/ARoom TempPer ICH Q1B5-20%
Drug-Excipient Compatibility Study Protocol

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient (e.g., in a 1:1 or 1:5 ratio by weight). Also, prepare a sample of the pure active ingredient.

  • Storage Conditions: Store the mixtures under accelerated conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 2 and 4 weeks).

  • Analysis: At each time point, analyze the samples for:

    • Physical Appearance: Note any changes in color, texture, or caking.

    • Chemical Purity: Use a stability-indicating analytical method (e.g., HPLC) to assay the amount of this compound remaining and to detect the formation of any new peaks.

Data Presentation:

ExcipientRatio (Drug:Excipient)Storage ConditionTime (weeks)Physical AppearancePurity (%)Degradation Products (Area %)
Lactose1:540 °C/75% RH2
Lactose1:540 °C/75% RH4
Microcrystalline Cellulose1:540 °C/75% RH2
Microcrystalline Cellulose1:540 °C/75% RH4
Magnesium Stearate1:10040 °C/75% RH2
Magnesium Stearate1:10040 °C/75% RH4

Visualizations

G cluster_0 Potential Degradation Pathways A This compound B Oxidation Product (N-oxide or Ketone) A->B Oxidizing Agent / Light C Dehydration Product (Alkene) A->C Acid / Heat D Maillard Reaction Product (with reducing sugar) A->D Reducing Sugar / Heat

Caption: Potential degradation pathways for this compound.

G cluster_1 Forced Degradation Workflow start Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress analyze Analyze via Stability-Indicating Method (e.g., HPLC-MS) stress->analyze identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the synthesis of trans-4-Morpholinocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: We are experiencing very low yields of 4-Morpholinocyclohexanol. What are the common causes and how can we improve the conversion?

A1: Low yields in the reductive amination of cyclohexanone with morpholine are typically traced to issues in the formation of the key enamine/iminium ion intermediate or to competing side reactions.

  • Incomplete Intermediate Formation: The initial condensation between cyclohexanone and morpholine to form the enamine or iminium ion is a reversible equilibrium. The reaction produces water as a byproduct; if not removed, this water can hydrolyze the intermediate, pushing the equilibrium back towards the starting materials.[1][2]

    • Solution: For syntheses run at elevated temperatures (e.g., in toluene or benzene), using a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction forward and improve yields.[2] For reactions at room temperature, using a drying agent or ensuring anhydrous conditions is critical.

  • Reduction of Starting Material: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting cyclohexanone to cyclohexanol, competing with the desired reaction pathway.

    • Solution: Employ a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are particularly effective at reducing the protonated iminium ion intermediate while being much less reactive towards the ketone starting material.[3]

  • Side Reactions: Cyclohexanone can undergo self-condensation (an aldol reaction) under either acidic or basic conditions, forming undesired byproducts and consuming the starting material.[4]

    • Solution: Maintain careful control over reaction temperature and pH. The reaction is often best performed under mildly acidic conditions, which catalyze iminium ion formation without strongly promoting self-condensation.

Q2: Our product is a mixture of cis and trans isomers. How can we increase the selectivity to obtain the desired this compound?

A2: Achieving high diastereoselectivity for the trans isomer is a primary challenge. The trans product, where the bulky morpholine group is in the equatorial position, is the thermodynamically more stable isomer. Therefore, reaction conditions that allow for equilibration will generally favor its formation.

  • Choice of Synthetic Route: Catalytic hydrogenation and chemical reduction with hydrides can offer different levels of selectivity. In analogous syntheses of 4-aminocyclohexanol derivatives, palladium-based catalysts have been shown to favor the trans isomer.[5]

  • Reaction Conditions: Allowing the reaction to proceed for a sufficient duration under conditions where the cis and trans isomers can interconvert (via the iminium ion intermediate) can lead to an enrichment of the more stable trans product.

  • Biocatalysis: For related 4-substituted cyclohexylamines, transaminase enzymes have been used to achieve exceptionally high diastereoselectivity (>99%) for the trans isomer, either by selectively aminating a ketone or by selectively deaminating the undesired cis isomer from a mixture.[6][7][8]

Q3: How can we effectively separate the trans and cis isomers to purify our final product?

A3: If a mixture of isomers is obtained, separation is necessary. The different spatial arrangements of the functional groups in cis and trans isomers lead to distinct physical properties that can be exploited for purification.

  • Fractional Crystallization: This is a common and effective method. The two isomers will likely have different solubilities in a given solvent system. By carefully selecting a solvent and controlling the temperature, one isomer can be selectively crystallized while the other remains in the mother liquor.[9]

  • Derivatization: The mixture of isomers can be converted into derivatives (e.g., acetates, hydrochlorides).[10][11][12] These derivatives will have different crystal packing and solubility properties, often making separation by crystallization more efficient. The desired isomer can then be recovered by hydrolyzing the purified derivative.

  • Chromatography: For laboratory-scale purifications, column chromatography (e.g., silica gel) can be effective. Analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity and determining the isomeric ratio of the fractions.[9]

Reaction Pathway and Experimental Protocol

The synthesis is typically performed as a one-pot reductive amination. The ketone and amine first condense to form an iminium ion, which is then reduced in situ to the final product.

G reactants Cyclohexanone + Morpholine intermediate Iminium Ion Intermediate reactants->intermediate Condensation (Mild Acid Catalyst) product trans/cis-4-Morpholinocyclohexanol intermediate->product Reduction (e.g., NaBH(OAc)₃)

Caption: General pathway for the reductive amination of cyclohexanone with morpholine.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a general laboratory procedure for the synthesis of 4-Morpholinocyclohexanol using sodium triacetoxyborohydride.

Materials:

  • Cyclohexanone

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for extraction and work-up.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclohexanone (1.0 eq) and anhydrous DCE (or THF) to make an approximately 0.5 M solution.

  • Add morpholine (1.1 eq) to the stirred solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may be exothermic.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or fractional crystallization to separate the trans and cis isomers.

Quantitative Data on Stereoselectivity

Direct quantitative data for the synthesis of this compound is sparse in the literature. However, data from the closely analogous hydrogenation of 4-acetamidophenol to 4-acetamidocyclohexanol provides valuable insight into how catalysts and conditions can influence the trans:cis isomer ratio on a cyclohexyl ring system. The trans isomer is generally favored.

Catalyst/ReagentConditionsSolventtrans:cis RatioReference
Raney Nickel180°C, 10 bar H₂Ethanol~4:1[5]
5% Rhodium on Al₂O₃Room Temp, 3.5 bar H₂Ethanol~1:1[5]
Not specifiedHydrogenationAqueous~3:1 to 4:1[5]

Troubleshooting Workflow

Use this logical diagram to diagnose and solve common issues encountered during the synthesis.

G start Unsatisfactory Experimental Result? low_yield Low Product Yield start->low_yield poor_ratio Poor trans:cis Isomer Ratio start->poor_ratio cause_incomplete Cause: Incomplete Iminium Formation low_yield->cause_incomplete Check TLC for SM cause_ketone_red Cause: Ketone Starting Material Reduced low_yield->cause_ketone_red Check for cyclohexanol cause_conditions Cause: Non-Equilibrium Conditions poor_ratio->cause_conditions Analyze crude ratio cause_purification Issue: Inability to Separate Isomers poor_ratio->cause_purification Post-workup issue sol_incomplete Solution: Use Dean-Stark to remove H₂O Ensure anhydrous conditions cause_incomplete->sol_incomplete sol_ketone_red Solution: Use selective reagent (NaBH(OAc)₃) Add reducing agent last cause_ketone_red->sol_ketone_red sol_conditions Solution: Increase reaction time Use Pd catalyst for hydrogenation cause_conditions->sol_conditions sol_purification Solution: Attempt fractional crystallization Use column chromatography cause_purification->sol_purification

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to Bioassay Validation for trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key bioassays for the validation of the hypothetical biological activity of trans-4-Morpholinocyclohexanol. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural motifs—a morpholine ring and a cyclohexanol backbone—are present in numerous biologically active molecules with diverse therapeutic applications, including anti-inflammatory and neurological uses.

For the purpose of this illustrative guide, we hypothesize that this compound acts as an inhibitor of "InflammoKinase-1" (IK-1), a critical enzyme in a pro-inflammatory signaling cascade. This guide will compare three fundamental bioassays essential for validating this hypothesis: an enzyme inhibition assay, a cell-based phosphorylation assay, and a cell viability assay.

Hypothetical Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound as an inhibitor of the InflammoKinase-1 (IK-1) signaling pathway.

G cluster_0 Hypothetical IK-1 Signaling Pathway Pro-inflammatory\nStimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory\nStimulus->Receptor Binds IK-1 InflammoKinase-1 (IK-1) Receptor->IK-1 Activates Substrate Substrate IK-1->Substrate Phosphorylates Phosphorylated\nSubstrate Phosphorylated Substrate Substrate->Phosphorylated\nSubstrate Pro-inflammatory\nResponse Pro-inflammatory Response Phosphorylated\nSubstrate->Pro-inflammatory\nResponse Triggers This compound This compound This compound->IK-1 Inhibits

Hypothetical IK-1 Signaling Pathway

Comparative Data on Bioassay Performance

The following tables summarize the key performance metrics for the three compared bioassays, based on hypothetical validation data.

Table 1: In Vitro IK-1 Enzyme Inhibition Assay

ParameterResultAcceptance Criteria
IC50 150 nMN/A
Linearity (R²) (Substrate Conversion) 0.995≥ 0.98
Precision (%CV)
- Intra-assay4.5%≤ 15%
- Inter-assay7.2%≤ 20%
Accuracy (% Recovery) 98.5% - 103.2%80% - 120%
Specificity No inhibition of 3 related kinasesNo significant cross-reactivity

Table 2: Cell-Based Substrate Phosphorylation Assay

ParameterResultAcceptance Criteria
IC50 500 nMN/A
Z'-factor 0.75≥ 0.5
Precision (%CV)
- Intra-plate8.1%≤ 20%
- Inter-plate12.5%≤ 25%
Signal to Background Ratio 15≥ 5
Specificity Dose-dependent inhibitionConsistent dose-response

Table 3: Cell Viability Assay (e.g., MTT Assay)

ParameterResultAcceptance Criteria
CC50 (Cytotoxicity) > 50 µM≥ 10x Cell-based IC50
Linearity (R²) (Cell Number vs. Absorbance) 0.998≥ 0.98
Precision (%CV)
- Intra-plate5.3%≤ 15%
- Inter-plate9.8%≤ 20%
Accuracy (% Recovery of Control) 95.7% - 104.5%85% - 115%

Experimental Protocols

In Vitro IK-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified IK-1.

Methodology:

  • Reagents: Purified recombinant IK-1 enzyme, ATP, a specific peptide substrate for IK-1, and this compound.

  • Procedure: a. A kinase reaction buffer is prepared containing ATP and the peptide substrate. b. This compound is serially diluted to various concentrations. c. The purified IK-1 enzyme is pre-incubated with the different concentrations of the compound. d. The kinase reaction is initiated by adding the ATP/substrate mix. e. The reaction is allowed to proceed for a specified time at a controlled temperature. f. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Substrate Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit the phosphorylation of the IK-1 substrate within a cellular context.

Methodology:

  • Cell Line: A suitable cell line endogenously expressing the IK-1 signaling pathway or engineered to do so.

  • Procedure: a. Cells are seeded in microplates and allowed to adhere. b. Cells are treated with various concentrations of this compound for a defined pre-incubation period. c. The IK-1 pathway is stimulated with a pro-inflammatory agent. d. After stimulation, the cells are lysed to release cellular proteins. e. The level of phosphorylated substrate is measured using a specific antibody-based detection method, such as an ELISA or Western blot.

  • Data Analysis: The amount of phosphorylated substrate is normalized to the total amount of the substrate or a housekeeping protein. The IC50 is calculated from the dose-response curve.

Cell Viability Assay

Objective: To ensure that the observed effects in the cell-based assay are due to specific inhibition of the signaling pathway and not a result of general cytotoxicity.

Methodology:

  • Cell Line: The same cell line used in the cell-based phosphorylation assay.

  • Procedure: a. Cells are seeded in microplates. b. Cells are treated with the same concentrations of this compound as used in the cell-based assay. c. The cells are incubated for a period that matches the duration of the cell-based assay. d. A viability reagent (e.g., MTT, resazurin) is added to the wells. e. After a further incubation period, the signal (e.g., absorbance, fluorescence) is measured, which correlates with the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC50 (50% cytotoxic concentration) is determined.

Bioassay Validation Workflow

The following diagram outlines a general workflow for the validation of a cell-based bioassay, applicable to the substrate phosphorylation assay described above.

G cluster_1 Cell-Based Bioassay Validation Workflow cluster_2 Validation Parameters Assay_Development Assay Development and Optimization Pre_Validation Pre-Validation (Ruggedness & Robustness) Assay_Development->Pre_Validation Validation Full Validation Pre_Validation->Validation Sample_Analysis Routine Sample Analysis Validation->Sample_Analysis Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Range Range Range->Validation LOD_LOQ LOD / LOQ LOD_LOQ->Validation

A Comparative Guide to the Synthesis of trans-4-Morpholinocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for obtaining trans-4-Morpholinocyclohexanol, a valuable intermediate in medicinal chemistry. The selection of an appropriate synthetic pathway is critical for efficiency, scalability, and stereochemical control. Herein, we present a side-by-side analysis of two common methodologies: N-alkylation of trans-4-aminocyclohexanol and stereoselective reduction of 4-morpholinocyclohexanone. This comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable method for your research and development needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: N-AlkylationRoute 2: Stereoselective Reduction
Starting Materials trans-4-aminocyclohexanol, bis(2-haloethyl) ether4-Morpholinocyclohexanone
Key Reagents Base (e.g., K₂CO₃, Triethylamine)Reducing agent (e.g., NaBH₄, Biocatalyst)
Stereochemical Control High (starting from pure trans isomer)Variable (dependent on reducing agent and conditions)
Reported Yield ~88%[1]Dependent on stereoselectivity and separation
Key Advantages High stereospecificity, Good reported yieldPotentially fewer steps if starting material is available
Key Disadvantages Availability and handling of bis(2-haloethyl) ethersPotential for cis/trans isomer mixtures requiring separation

Route 1: N-Alkylation of trans-4-aminocyclohexanol

This route offers excellent control over the stereochemistry of the final product by utilizing the commercially available trans-4-aminocyclohexanol as the starting material. The morpholine ring is constructed via a double N-alkylation reaction with a suitable bis(2-haloethyl) ether.

Experimental Protocol

Materials:

  • trans-4-aminocyclohexanol hydrochloride

  • 1,1'-oxybis(2-bromoethane) or bis(2-chloroethyl) ether

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add trans-4-aminocyclohexanol hydrochloride (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add potassium carbonate (2.5 eq) or triethylamine (2.2 eq) to the suspension.

  • Alkylation: Add 1,1'-oxybis(2-bromoethane) (1.1 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Logical Workflow

start trans-4-aminocyclohexanol hydrochloride reaction N-Alkylation (60°C, 16h) start->reaction reagents bis(2-bromoethyl) ether, K₂CO₃, Acetonitrile reagents->reaction workup Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the N-alkylation synthesis.

Route 2: Stereoselective Reduction of 4-Morpholinocyclohexanone

This approach involves the reduction of a ketone precursor, 4-morpholinocyclohexanone. The key challenge in this route is to achieve high stereoselectivity for the desired trans-isomer. While chemical reducing agents may produce a mixture of isomers, biocatalytic methods can offer higher selectivity.

Synthesis of 4-Morpholinocyclohexanone

The starting material, 4-morpholinocyclohexanone, can be synthesized from 4-methoxycyclohexanone or via the oxidation of 4-morpholinocyclohexanol.

Experimental Protocol (Biocatalytic Reduction)

Materials:

  • 4-Morpholinocyclohexanone

  • Baker's Yeast (Saccharomyces cerevisiae)

  • Glycerol and Water (50:50 mixture)

  • Isopropanol

  • Ethyl acetate

  • Celite

Procedure:

  • Yeast Suspension: In a flask, prepare a suspension of fresh Baker's Yeast (10 g) in a 50:50 mixture of water and glycerol (50 mL) with isopropanol (25 mL). Stir for 30 minutes.

  • Substrate Addition: Dissolve 4-morpholinocyclohexanone (2 mmol) in a minimal amount of isopropanol and add it to the yeast suspension.

  • Reduction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or GC for the disappearance of the starting ketone.

  • Workup: After the reaction is complete, filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Isomer Separation: The crude product may contain a mixture of cis and trans isomers. Purify and separate the isomers by flash column chromatography on silica gel. The ratio of isomers can be determined by ¹H NMR spectroscopy.

Signaling Pathway Diagram

substrate 4-Morpholinocyclohexanone biocatalyst Baker's Yeast (Ketoreductase) substrate->biocatalyst product_mix cis/trans-4-Morpholinocyclohexanol Mixture biocatalyst->product_mix cofactor NAD(P)H -> NAD(P)⁺ cofactor->biocatalyst separation Chromatographic Separation product_mix->separation trans_product This compound separation->trans_product cis_product cis-4-Morpholinocyclohexanol separation->cis_product

Caption: Biocatalytic reduction pathway.

Conclusion

Both the N-alkylation of trans-4-aminocyclohexanol and the stereoselective reduction of 4-morpholinocyclohexanone are viable routes for the synthesis of this compound. The N-alkylation route provides a more direct and stereochemically defined pathway, with a high reported yield, making it an excellent choice when the starting amine is readily available. The reductive route offers an alternative, particularly if 4-morpholinocyclohexanone is a more accessible starting material. However, this route may require significant optimization to achieve high trans-selectivity, and a subsequent separation of isomers may be necessary. The choice between these two methods will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for stereoselective synthesis and purification.

References

Determining the Enantiomeric Purity of trans-4-Morpholinocyclohexanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric purity is a critical step in characterizing chiral molecules. This guide provides a comparative overview of the primary analytical techniques for assessing the enantiomeric purity of trans-4-Morpholinocyclohexanol, a chiral amino alcohol. The methods discussed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries.

Comparison of Analytical Methods

The choice of method for determining enantiomeric purity often depends on factors such as available equipment, sample volatility, the need for derivatization, and the desired level of accuracy and throughput. The following table summarizes the key performance metrics for each technique, with data extrapolated from studies on structurally similar aminocyclohexanols due to the absence of specific literature on this compound.

ParameterChiral HPLCChiral GC (after derivatization)Chiral NMR (with chiral solvating agent)
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile enantiomeric derivatives on a chiral capillary column.Formation of transient diastereomeric complexes with distinct NMR signals.
Sample Preparation Direct injection of a solution.Derivatization to increase volatility (e.g., acylation).Direct addition of a chiral solvating agent to the NMR sample.
Typical Resolution (Rs) > 1.5> 1.5Not directly applicable; based on signal separation.
Separation Factor (α) 1.1 - 1.51.05 - 1.2Not applicable.
Analysis Time 10 - 30 minutes15 - 40 minutes5 - 15 minutes per sample
Limit of Detection Low (ng range)Very low (pg range)Higher (μg to mg range)
Advantages Broad applicability, high resolution, well-established.High efficiency and sensitivity.[1]Rapid, no separation needed, provides structural information.[2]
Disadvantages Requires expensive chiral columns.[3]Sample must be volatile or derivatized.Lower sensitivity, requires pure chiral auxiliary.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[3] The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including amino alcohols.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: Cellulose or amylose-based column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to improve peak shape for the amine.

Procedure:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set the column temperature to 25 °C.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Monitor the elution of the enantiomers using a UV detector at a wavelength of 210 nm.

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity.[5] Derivatization of the alcohol and/or amine functionality is often necessary to improve volatility and thermal stability.[6]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodextrin-based column (e.g., β-DEX™ 225).

Derivatization (Acylation):

  • Dissolve approximately 1 mg of this compound in 1 mL of dichloromethane.

  • Add 1.2 equivalents of acetic anhydride and a catalytic amount of a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dissolve the resulting acetylated derivative in a suitable solvent (e.g., hexane) for GC analysis.

GC Conditions:

  • Set the injector temperature to 250 °C and the detector temperature to 250 °C.

  • Use a temperature program for the oven, for example, starting at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

  • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Inject 1 µL of the derivatized sample solution.

  • Calculate the enantiomeric excess from the integrated peak areas of the two enantiomeric derivatives.

NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric purity without the need for chromatographic separation.[2] The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals in the NMR spectrum.[7]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

Chiral Solvating Agent:

  • (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is a suitable CSA for amines and alcohols.[2]

Procedure:

  • In a clean NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • To the same NMR tube, add 1.1 equivalents of (R)-(-)-BINOL.

  • Gently shake the tube to ensure thorough mixing.

  • Acquire another ¹H NMR spectrum.

  • Compare the spectra before and after the addition of the CSA. Look for the splitting of a proton signal (e.g., the proton on the carbon bearing the hydroxyl group) into two distinct signals corresponding to the two diastereomeric complexes.

  • The ratio of the integrals of these two signals corresponds to the ratio of the enantiomers in the sample.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for determining the enantiomeric purity of this compound and the interaction pathway in the NMR-based method.

G cluster_0 Workflow for Enantiomeric Purity Determination start Sample of this compound method_selection Select Analytical Method start->method_selection hplc Chiral HPLC method_selection->hplc gc Chiral GC method_selection->gc nmr Chiral NMR method_selection->nmr analysis Data Acquisition & Analysis hplc->analysis derivatization Derivatization (Acylation) gc->derivatization nmr->analysis derivatization->analysis ee_calculation Calculate % Enantiomeric Excess analysis->ee_calculation

Caption: General workflow for determining the enantiomeric purity.

G cluster_1 NMR with Chiral Solvating Agent R_enantiomer (R)-Enantiomer complex_R Diastereomeric Complex R-CSA R_enantiomer->complex_R S_enantiomer (S)-Enantiomer complex_S Diastereomeric Complex S-CSA S_enantiomer->complex_S CSA Chiral Solvating Agent ((R)-BINOL) CSA->complex_R CSA->complex_S nmr_spectrum NMR Spectrum (Distinct Signals) complex_R->nmr_spectrum complex_S->nmr_spectrum

References

Spectroscopic Analysis: A Comparative Guide to trans-4-Morpholinocyclohexanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This guide provides a comparative spectroscopic analysis of trans-4-Morpholinocyclohexanol and two key alternatives, trans-4-Aminocyclohexanol and trans-4-tert-Butylcyclohexanol.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (expected), trans-4-Aminocyclohexanol, and trans-4-tert-Butylcyclohexanol.

Table 1: ¹H NMR Spectral Data (ppm)

Proton AssignmentThis compound (Expected in CDCl₃)trans-4-Aminocyclohexanol (in D₂O)[1]trans-4-tert-Butylcyclohexanol (in CDCl₃)Key Distinguishing Features
H-1 (CH-OH) ~3.6 (m)~3.58 (m)[1]~3.5 (tt)The chemical shift of the proton on the carbon bearing the hydroxyl group is similar across the compounds, but the multiplicity can vary.
H-4 (CH-X) ~2.3 (tt)~2.65 (m)[1]~1.0 (m)The chemical shift of the proton at the 4-position is highly dependent on the substituent (Morpholino, Amino, or tert-Butyl).
Cyclohexyl H (axial) ~1.2-1.4 (m)~1.2-1.4 (m)~1.0-1.2 (m)Axial protons on the cyclohexane ring typically appear at a higher field (lower ppm).
Cyclohexyl H (equatorial) ~1.8-2.1 (m)~1.8-2.0 (m)~1.8-2.0 (m)Equatorial protons are generally deshielded compared to their axial counterparts.
Morpholino H (O-CH₂) ~3.7 (t)--Protons adjacent to the oxygen in the morpholine ring are expected to be significantly downfield.
Morpholino H (N-CH₂) ~2.5 (t)--Protons adjacent to the nitrogen in the morpholine ring.
Amino H (NH₂) -Signal broadened or exchanged with D₂O-The amino protons are exchangeable and may not be observed in D₂O.
tert-Butyl H ((CH₃)₃C) --~0.85 (s)A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.

Table 2: ¹³C NMR Spectral Data (ppm)

Carbon AssignmentThis compound (Expected in CDCl₃)trans-4-Aminocyclohexanol (in D₂O)trans-4-tert-Butylcyclohexanol (in CDCl₃)Key Distinguishing Features
C-1 (CH-OH) ~70~70~71The chemical shift for the carbon bearing the hydroxyl group is relatively consistent.
C-4 (CH-X) ~60~50~47The substituent at the 4-position significantly influences the chemical shift of this carbon.
C-2, C-6 ~35~35~35
C-3, C-5 ~30~32~28
Morpholino C (O-CH₂) ~67--Carbons adjacent to the morpholine oxygen.
Morpholino C (N-CH₂) ~50--Carbons adjacent to the morpholine nitrogen.
tert-Butyl C ((CH₃)₃C) --~27The nine equivalent methyl carbons of the tert-butyl group.
tert-Butyl C ((CH₃)₃C) --~32The quaternary carbon of the tert-butyl group.

Table 3: IR Spectral Data (cm⁻¹)

Functional GroupThis compound (Expected)trans-4-Aminocyclohexanol[2]trans-4-tert-ButylcyclohexanolKey Distinguishing Features
O-H Stretch 3600-3200 (broad)3600-3200 (broad)3600-3200 (broad)A broad peak characteristic of the alcohol hydroxyl group.
N-H Stretch -3400-3250 (medium, two bands)-Characteristic of a primary amine.
C-H Stretch (sp³) 3000-2850 (strong)3000-2850 (strong)3000-2850 (strong)Present in all three compounds due to the cyclohexane and substituent alkyl groups.
C-O Stretch (Alcohol) ~1070 (strong)~1070 (strong)~1060 (strong)Stretching vibration of the secondary alcohol.
C-N Stretch ~1115 (strong)~1200-1020 (medium)-The C-N stretch of the morpholino group is expected to be distinct.
N-H Bend -1650-1580 (medium)-Bending vibration of the primary amine.

Table 4: Mass Spectrometry Data (m/z)

IonThis compound (Expected)trans-4-Aminocyclohexanol[3]trans-4-tert-Butylcyclohexanol[4]Key Distinguishing Features
Molecular Ion [M]⁺ 185115[3]156The molecular ion peak directly reflects the molecular weight of each compound.
[M-H₂O]⁺ 16797138Loss of a water molecule is a common fragmentation for alcohols.
[M-Substituent]⁺ 100 (loss of morpholine)100 (loss of NH₂)99 (loss of tert-butyl)Fragmentation of the substituent at the 4-position.
Base Peak Likely 100 or 865657The most abundant fragment ion. For the morpholino derivative, cleavage of the morpholine ring could lead to a prominent fragment at m/z 100 or 86. For the amino derivative, cleavage alpha to the nitrogen is common. For the tert-butyl derivative, the stable tert-butyl cation is the base peak.

Experimental Protocols

Accurate spectroscopic analysis is contingent upon meticulous experimental procedure. The following are generalized protocols for the acquisition of NMR, IR, and MS data for cyclohexanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean NMR tube.[1]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

    • ¹³C NMR : Acquire the spectrum using proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution Samples : Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Employ an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used for less volatile or thermally labile molecules.

  • Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : Detect the ions and generate a mass spectrum, which plots the relative intensity of ions versus their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel cyclohexanol derivative.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of Cyclohexanol Derivatives cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Cyclohexanol Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy nmr NMR Spectroscopy (¹H, ¹³C, 2D) ms_data Determine Molecular Weight & Fragmentation Pattern ms->ms_data ir_data Identify Functional Groups (e.g., -OH, -NH₂, C-O) ir->ir_data nmr_data Determine Carbon-Hydrogen Framework & Stereochemistry nmr->nmr_data structure Propose Structure ms_data->structure ir_data->structure nmr_data->structure

Caption: A logical workflow for the spectroscopic characterization of novel cyclohexanol derivatives.

By following a systematic approach to spectroscopic analysis and carefully comparing the data of an unknown compound with that of known analogs, researchers can confidently elucidate its chemical structure. This guide provides a framework for such a comparative analysis, which is essential for advancing drug discovery and development.

References

Elusive Structure-Activity Relationship of trans-4-Morpholinocyclohexanol Derivatives: A Scarcity of Public Research Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, a detailed structure-activity relationship (SAR) guide for trans-4-Morpholinocyclohexanol derivatives cannot be compiled due to a significant lack of publicly available research on this specific chemical scaffold. While the morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, known for its presence in a wide array of biologically active compounds, the specific substitution pattern of a this compound core does not appear to be a focus of published academic or industrial research.

The morpholine moiety is frequently incorporated into drug candidates to improve physicochemical properties such as solubility and to provide a key interaction point with biological targets.[1][2][3] Extensive research exists on various classes of morpholine-containing compounds, including their roles as kinase inhibitors, central nervous system (CNS) agents, and anticancer therapeutics.[4][5][6] These studies often highlight the importance of the morpholine nitrogen in forming hydrogen bonds and the overall conformational flexibility of the ring system.[2]

However, a targeted investigation for SAR studies, including quantitative biological data (e.g., IC50, EC50 values) and detailed experimental protocols for a series of this compound derivatives, did not yield specific results. The existing literature focuses on other morpholine-containing cores, such as 4-morpholinopyrrolopyrimidines and other complex heterocyclic systems.[4]

This scarcity of data prevents the creation of a meaningful comparison guide that meets the core requirements of quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways or experimental workflows. It is possible that research on this particular scaffold is proprietary and has not been disclosed in the public domain, or it may be a less explored area of medicinal chemistry.

For researchers interested in this area, the broader literature on morpholine-containing compounds can provide general insights into potential synthesis strategies and biological targets. However, any SAR for the this compound series would need to be established through de novo synthesis and biological evaluation.

General Insights from Related Morpholine Derivatives:

While specific data is lacking, general principles from broader SAR studies of morpholine derivatives suggest that:

  • Substitution on the Cyclohexane Ring: The position and nature of substituents on the cyclohexanol ring would likely have a significant impact on activity and selectivity.

  • Modifications of the Morpholine Ring: While less common, modifications to the morpholine ring itself could influence pharmacokinetic properties.

  • Stereochemistry: The trans configuration of the morpholine and hydroxyl groups on the cyclohexane ring will be a critical determinant of how the molecule presents its pharmacophoric features to a biological target.

Without specific experimental data, any further discussion on the SAR of this compound derivatives would be speculative. Researchers are encouraged to view this as a potentially unexplored area of chemical space.

References

A Comparative Analysis of trans-4-Morpholinocyclohexanol and cis-4-Morpholinocyclohexanol: A Guide to Evaluating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive experimental workflow to systematically compare the biological activities of these two isomers, providing a framework for researchers to generate crucial data for drug discovery and development.

Hypothetical Experimental Workflow for Comparative Analysis

To elucidate the potential differences in biological activity between trans-4-Morpholinocyclohexanol and cis-4-Morpholinocyclohexanol, a tiered screening approach is recommended. This workflow progresses from broad cytotoxicity screening to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic & In Vivo Studies A Compound Acquisition & Purity Analysis (NMR, LC-MS) B Broad Spectrum Cytotoxicity Assays (e.g., MTT, LDH) on Cancer & Normal Cell Lines A->B C High-Throughput Screening (HTS) against a panel of receptors and enzymes A->C D Analyze HTS 'Hits' to Identify Potential Targets B->D C->D E Dose-Response Studies for IC50/EC50 Determination D->E F In Vitro Target Engagement Assays (e.g., Kinase Assays, Receptor Binding) E->F G Cellular Pathway Analysis (e.g., Western Blot, qPCR) F->G H ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicology) G->H I In Vivo Efficacy Studies in Animal Models H->I

Caption: Proposed experimental workflow for comparing the biological activities of cis- and this compound.

Data Presentation: Summarizing Potential Findings

Quantitative data from these experiments should be meticulously documented to allow for a direct and objective comparison of the two isomers. The following table provides a template for summarizing key findings.

ParameterThis compoundcis-4-MorpholinocyclohexanolNotes
Purity (LC-MS) >98%>98%Purity confirmed before experiments
IC50 (Cell Line X) e.g., 15 µMe.g., 150 µMCytotoxicity measurement
IC50 (Cell Line Y) e.g., >200 µMe.g., >200 µMCytotoxicity measurement
Target Enzyme Ki e.g., 0.5 µMe.g., 10 µMInhibitory constant
Receptor Binding Ka e.g., 1.2 µMe.g., 25 µMAssociation constant
In vivo Efficacy (ED50) e.g., 10 mg/kge.g., Not DeterminedEffective dose in 50% of population

Experimental Protocols

Below are detailed methodologies for key experiments proposed in the workflow.

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of the compounds on cultured cells.

  • Protocol:

    • Seed cells (e.g., HeLa, A549, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of trans- and cis-4-Morpholinocyclohexanol in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2. In Vitro Kinase Assay

  • Objective: To assess the inhibitory activity of the compounds against a specific kinase target identified from HTS.

  • Protocol:

    • In a kinase assay buffer, combine the purified kinase, a fluorescently labeled peptide substrate, and varying concentrations of the trans- and cis-isomers.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a solution containing EDTA.

    • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable method, such as fluorescence polarization or TR-FRET.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

3. Western Blot for Pathway Analysis

  • Objective: To investigate the effect of the compounds on key proteins in a specific signaling pathway.

  • Protocol:

    • Treat cells with the IC50 concentration of the more active isomer for various time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, total Akt, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

The Validation of trans-4-Morpholinocyclohexanol in pH-Sensitive Liposomes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic agents to specific microenvironments is a paramount challenge. pH-sensitive liposomes have emerged as a promising tool to achieve this, leveraging the acidic conditions often found in tumor tissues and endosomal compartments. This guide provides a comprehensive validation of a novel pH-sensitive liposome system, "fliposomes," which utilize trans-4-Morpholinocyclohexanol as a key component. We will objectively compare its performance with established alternative pH-sensitive liposome technologies, supported by experimental data and detailed protocols.

Introduction to pH-Sensitive Liposomes

Conventional liposomes, while effective as drug carriers, often lack specificity in drug release. pH-sensitive liposomes are designed to overcome this limitation by remaining stable at physiological pH (around 7.4) and rapidly releasing their cargo upon exposure to acidic environments (pH < 6.5). This targeted release mechanism can enhance therapeutic efficacy and reduce off-target toxicity.

This guide focuses on a novel class of pH-sensitive liposomes termed "fliposomes." These liposomes incorporate a synthetic amphiphile containing a this compound headgroup. The core of their function lies in a pH-triggered conformational change of this headgroup, which disrupts the liposomal membrane and leads to rapid content release.

Performance Comparison of pH-Sensitive Liposome Systems

To validate the utility of this compound-based fliposomes as a research tool, we compare their performance characteristics against two widely used alternative pH-sensitive liposome systems: those based on 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS), and those incorporating poly(L-histidine).

FeatureThis compound (Fliposomes)DOPE:CHEMS-Based LiposomesPoly(L-histidine)-Based Liposomes
pH Trigger Below pH 5.5[1][2]pH 5.5 - 6.5[3]pH ~6.0 - 6.5
Release Kinetics Unusually quick (within seconds)[1][2]Rapid, but typically over minutes to an hour[4]pH-dependent, sustained release
Mechanism of Release pH-triggered conformational "flip" of the morpholinocyclohexanol headgroup, leading to membrane perturbation.[1]Protonation of CHEMS destabilizes the lipid bilayer, inducing a phase transition of DOPE from lamellar to hexagonal, causing leakage.[3][5]Protonation of the imidazole groups of histidine residues leads to electrostatic repulsion and membrane disruption.
Stability at Neutral pH Stable for several months at 4°C and pH 7.4.[1]Generally stable, but can be susceptible to serum-induced leakage.[3]Good stability at physiological pH.
Compositional Complexity Requires synthesis of the specific "flipid" containing this compound.Composed of commercially available lipids.Requires conjugation of poly(L-histidine) to a lipid anchor.

Mechanism of Action: A Visual Representation

The distinct mechanisms of cargo release for each liposome type are crucial to understanding their applicability in different research contexts.

Mechanism of Fliposome Cargo Release cluster_stable Stable State (pH 7.4) cluster_acidic Acidic Environment (pH < 5.5) StableLiposome Intact Fliposome (Stable Bilayer) Flipid_Stable This compound (Chair Conformation) Protonation Protonation of Morpholino Group StableLiposome->Protonation pH Drop ConformationalFlip Conformational Flip of Cyclohexanol Ring Protonation->ConformationalFlip MembraneDisruption Lipid Bilayer Perturbation ConformationalFlip->MembraneDisruption CargoRelease Rapid Cargo Release MembraneDisruption->CargoRelease

Caption: pH-triggered cargo release mechanism of fliposomes.

Experimental Workflow for Liposome Characterization Preparation Liposome Preparation (e.g., Thin-Film Hydration) SizeZeta Size and Zeta Potential Measurement (DLS) Preparation->SizeZeta Encapsulation Encapsulation Efficiency Determination Preparation->Encapsulation ReleaseAssay In Vitro Release Assay (Dialysis or Fluorescence) Preparation->ReleaseAssay Stability Stability Assessment (Incubation in Serum/Buffer) Preparation->Stability CharacterizedLiposome Characterized pH-Sensitive Liposome SizeZeta->CharacterizedLiposome Encapsulation->CharacterizedLiposome ReleaseAssay->CharacterizedLiposome Stability->CharacterizedLiposome

Caption: Workflow for characterizing pH-sensitive liposomes.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of any research tool. Below are methodologies for key experiments cited in the comparison of pH-sensitive liposomes.

Liposome Preparation (Thin-Film Hydration Method)

This is a common method for preparing all three types of liposomes discussed.

  • Lipid Film Formation: The lipid components (e.g., flipid/POPC/PEG-ceramide for fliposomes, or DOPE/CHEMS for DOPE-based liposomes) are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., PBS, HEPES-buffered saline) containing the drug or fluorescent marker to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids.

  • Size Reduction: The resulting multilamellar vesicles are then subjected to size reduction to form unilamellar vesicles of a desired size. This is commonly achieved by extrusion through polycarbonate membranes with defined pore sizes or by sonication.

Characterization of Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the liposomes.

  • Zeta Potential: Also measured by DLS with an electrode. This indicates the surface charge of the liposomes and is a predictor of their stability in suspension.

Determination of Encapsulation Efficiency
  • Separation of Free Drug: The unencapsulated drug is separated from the liposome suspension. This can be done by size exclusion chromatography (e.g., using a Sephadex column) or by dialysis.

  • Quantification of Encapsulated Drug: The liposomes are lysed using a detergent (e.g., Triton X-100) to release the encapsulated drug.

  • Analysis: The concentration of the released drug is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy. The encapsulation efficiency is calculated as the ratio of the amount of encapsulated drug to the total amount of drug used in the preparation.

In Vitro pH-Triggered Release Assay
  • Sample Preparation: A known amount of the drug-loaded liposome suspension is placed in a dialysis bag (with a molecular weight cutoff that allows the free drug to pass through but retains the liposomes).

  • Incubation: The dialysis bag is incubated in a release medium with a specific pH (e.g., pH 7.4 and pH 5.5) at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are collected.

  • Quantification: The concentration of the released drug in the collected samples is measured using an appropriate analytical technique. The cumulative percentage of drug release is then plotted against time. For fluorescently labeled liposomes, release can be monitored in real-time by measuring the increase in fluorescence upon dequenching as the marker is released from the liposomes.[3]

Stability Assessment
  • Incubation: The liposome formulation is incubated in a relevant biological medium, such as phosphate-buffered saline (PBS) or fetal bovine serum (FBS), at 37°C for a specified period.

  • Analysis: At different time points, the physical and chemical stability of the liposomes is assessed. Physical stability can be monitored by measuring changes in particle size and PDI using DLS.[6][7] Chemical stability involves quantifying the leakage of the encapsulated drug over time, as described in the in vitro release assay.[6][7]

Conclusion

The validation of this compound as a component of "fliposomes" demonstrates its potential as a valuable research tool for pH-triggered drug delivery. The key advantage of this system lies in its exceptionally rapid release kinetics, which is a direct consequence of the pH-induced conformational change of the morpholinocyclohexanol moiety.[1]

In comparison to established alternatives like DOPE:CHEMS and poly(L-histidine)-based liposomes, fliposomes offer a distinct mechanism of action and a different release profile. While DOPE:CHEMS systems are widely used and effective, their release is dependent on a lipid phase transition, which can be influenced by various factors. Poly(L-histidine) systems provide a tunable and endosomolytic release but may involve more complex bioconjugation chemistry.

The choice of a pH-sensitive liposome system will ultimately depend on the specific requirements of the research application, including the desired release rate, the target pH, and the nature of the encapsulated cargo. This guide provides the necessary comparative data and experimental frameworks to enable researchers to make an informed decision and to effectively validate the use of these advanced drug delivery systems in their work.

References

A Comparative Guide to the Xenobiotic Metabolism of Novel Morpholine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the xenobiotic metabolism of a new chemical entity (NCE) is a cornerstone of modern drug discovery and development. These metabolic processes, encompassing Phase I (functionalization) and Phase II (conjugation) reactions, dictate a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[1][2][3] This guide provides a comparative framework for evaluating the metabolic profile of a novel compound, exemplified by trans-4-Morpholinocyclohexanol, against established alternatives.

While specific experimental data on the metabolism of this compound is not extensively available in public literature, this document outlines the standard methodologies and data presentation formats required to conduct such a comparative analysis. The protocols and examples provided herein serve as a comprehensive template for researchers to generate and interpret metabolic data for NCEs containing morpholine and cyclohexanol moieties.

Experimental Protocols

A thorough investigation of xenobiotic metabolism involves a tiered approach, beginning with in vitro assays and progressing to in vivo models as warranted.

In Vitro Metabolic Stability Assessment

This initial phase ranks compounds based on their susceptibility to metabolic enzymes, primarily located in the liver. The primary test systems are liver microsomes, which contain Phase I enzymes like Cytochrome P450s (CYPs), and hepatocytes, which contain both Phase I and Phase II enzymes.[4][5]

Experimental Protocol: Microsomal Stability Assay [6][7][8]

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Reaction Mixture: The test compound (e.g., this compound) and a comparator compound are added to separate incubation mixtures at a final concentration of 1 µM.

  • Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. A control incubation is run in parallel without the NADPH system to account for non-enzymatic degradation.

  • Incubation: The mixtures are incubated at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint).[7]

Metabolite Identification and Profiling

This step identifies the chemical structures of metabolites formed.

Experimental Protocol: Metabolite Identification using LC-MS/MS [9][10]

  • Incubation: The test compound is incubated with a metabolically active system (e.g., human liver microsomes or hepatocytes) for a fixed period (e.g., 60 minutes) under the same conditions as the stability assay.

  • Sample Preparation: The reaction is quenched, and proteins are precipitated.

  • LC-MS/MS Analysis: The supernatant is injected into a high-resolution LC-MS/MS system. Data is acquired in full scan mode to detect potential metabolites and in product ion scan mode to fragment the parent compound and its metabolites for structural elucidation.[11]

  • Data Processing: Specialized software is used to compare the chromatograms of the test incubation with control samples (without substrate or without cofactors). Potential metabolites are identified by their mass shifts from the parent compound, corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).[1][12]

Cytochrome P450 (CYP) Reaction Phenotyping

This experiment identifies the specific CYP isozymes responsible for the oxidative metabolism of the compound.[13][14] This is crucial for predicting potential drug-drug interactions. Two complementary methods are typically used:

Experimental Protocol: Recombinant Human CYP Enzymes [15][16]

  • The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • The rate of disappearance of the parent compound or formation of a specific metabolite is measured by LC-MS/MS.

  • The CYP isozyme(s) that demonstrate the highest rate of metabolism are identified as the primary contributors.

Experimental Protocol: Chemical Inhibition in Human Liver Microsomes [13][16]

  • The test compound is incubated with pooled human liver microsomes in the presence and absence of known, selective chemical inhibitors for each major CYP isozyme.

  • The formation of metabolites is monitored. A significant reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Data Presentation: Comparative Metabolic Profiles

Quantitative data should be summarized in clear, structured tables to facilitate objective comparison.

Table 1: Comparative In Vitro Metabolic Stability

CompoundHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound [Hypothetical Value, e.g., 45][Hypothetical Value, e.g., 15.4]
Comparator A [Hypothetical Value, e.g., 25][Hypothetical Value, e.g., 27.7]
Comparator B (High Stability) [Hypothetical Value, e.g., >120][Hypothetical Value, e.g., <5.8]

Table 2: Comparative Metabolite Profile in Human Liver Microsomes

CompoundMajor Metabolites DetectedBiotransformation PathwayRelative Abundance (%)
This compound M1: Hydroxylation on Cyclohexyl RingPhase I: Oxidation[Hypothetical Value, e.g., 65]
M2: N-Oxidation of MorpholinePhase I: Oxidation[Hypothetical Value, e.g., 25]
M3: Glucuronidation of HydroxylPhase II: Conjugation[Hypothetical Value, e.g., 10]
Comparator A M4: DealkylationPhase I: Oxidation[Hypothetical Value, e.g., 80]
M5: SulfationPhase II: Conjugation[Hypothetical Value, e.g., 20]

Table 3: Comparative CYP450 Reaction Phenotyping (% Contribution)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4Other
This compound [<5][17][<5][18] [<5]
Comparator A [<5][17][<5][<5][<5]

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment stability Metabolic Stability Assay (Microsomes, Hepatocytes) met_id Metabolite Identification (LC-MS/MS) stability->met_id phenotyping CYP450 Reaction Phenotyping met_id->phenotyping decision1 High Stability? phenotyping->decision1 pk_study Pharmacokinetic Study (Animal Models) met_profiling Metabolite Profiling (Plasma, Urine, Feces) pk_study->met_profiling decision2 Metabolites Active/Toxic? met_profiling->decision2 decision1->met_id No decision1->pk_study Yes end Candidate Selection decision2->end start New Chemical Entity start->stability

Caption: Experimental workflow for xenobiotic metabolism studies.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound cyp450 CYP450 Enzymes parent->cyp450 M1 Hydroxylated Metabolite (on Cyclohexyl Ring) ugt_sult UGTs, SULTs M1->ugt_sult M2 N-Oxide Metabolite (on Morpholine Ring) M3 Ring-Opened Metabolite (of Morpholine) M4 Glucuronide Conjugate M5 Sulfate Conjugate M4->M5 cyp450->M1 cyp450->M2 cyp450->M3 ugt_sult->M4 ugt_sult->M5

Caption: Hypothetical metabolic pathways for a morpholine-containing compound.

References

Safety Operating Guide

Navigating the Safe Disposal of trans-4-Morpholinocyclohexanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of trans-4-Morpholinocyclohexanol, a compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 1228947-14-5), this procedure is formulated based on the known hazards of its constituent functional groups, morpholine and cyclohexanol, and general best practices for hazardous waste management in a laboratory environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. Based on available data for this compound and its structural analogs, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any vapors or aerosols.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water. If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.

Hazard Profile Summary

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed (H302).
Skin Corrosion/Irritation Based on the properties of morpholine and cyclohexanol, it should be considered a potential skin irritant.Inferred
Eye Damage/Irritation Based on the properties of morpholine and cyclohexanol, it should be considered a potential eye irritant. Precautionary statements advise thorough rinsing if eye contact occurs.
Aquatic Toxicity The environmental impact has not been fully determined. As a precaution, it should not be released into the environment.[1]Inferred

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.

Step 1: Waste Collection and Segregation

  • Unused Product: If the pure, unused compound is to be disposed of, it should be kept in its original, tightly sealed container.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads from a spill cleanup, used pipette tips, or contaminated labware, should be collected separately.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, properly labeled, and sealed waste container.

Step 2: Waste Container Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS number: "1228947-14-5."

  • An indication of the primary hazards (e.g., "Harmful if swallowed," "Potential Skin and Eye Irritant").

  • The approximate concentration and volume of the waste.

  • The date of accumulation.

Step 3: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure that the storage area is secure, well-ventilated, and away from incompatible materials. Based on the parent compounds, incompatibilities may include strong oxidizing agents and strong acids.[1][2]

  • Secondary containment should be used to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.

  • Provide the waste disposal service with all available safety information for the compound.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant or you are unsure how to proceed, contact your institution's EHS department.

  • For minor spills, and only if you are trained and have the appropriate PPE, proceed with cleanup.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.

  • Decontaminate the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_waste_collection Waste Collection cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Collect Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste liquid_waste Collect Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste label_container Label Waste Container: - 'Hazardous Waste' - Chemical Name & CAS No. - Hazards - Date solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.